Ripk2-IN-4
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C16H10N6S2 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-5-yl)-6-(1H-pyrazol-5-yl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H10N6S2/c1-2-13-12(19-8-23-13)5-9(1)21-15-10-6-14(11-3-4-20-22-11)24-16(10)18-7-17-15/h1-8H,(H,20,22)(H,17,18,21) |
Clé InChI |
HAVTWOJXZSFIOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1NC3=C4C=C(SC4=NC=N3)C5=CC=NN5)N=CS2 |
Origine du produit |
United States |
Foundational & Exploratory
The Role of Ripk2-IN-4 in Innate Immune Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer of innate immune signaling, positioned downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Its central role in activating pro-inflammatory pathways, such as NF-κB and MAPK, has established it as a key therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the function of RIPK2 in innate immunity and details the characteristics of Ripk2-IN-4, a potent and specific small molecule inhibitor. This document includes a summary of quantitative data, detailed experimental protocols for assessing RIPK2 inhibition, and diagrams of the core signaling pathways and experimental workflows.
The Central Role of RIPK2 in NOD-like Receptor Signaling
The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial structures.[1] Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a class of cytosolic PRRs that are crucial for sensing intracellular bacterial components.[2] Specifically, NOD1 recognizes diaminopimelic acid (DAP), found predominantly in Gram-negative bacteria, while NOD2 is activated by muramyl dipeptide (MDP), a component of peptidoglycan present in most bacteria.[2][3]
Upon ligand binding, NOD1 and NOD2 undergo a conformational change, leading to their oligomerization. This activated state facilitates the recruitment of the downstream adaptor kinase RIPK2 through homotypic CARD-CARD (caspase activation and recruitment domain) interactions.[4][5] The recruitment of RIPK2 is the pivotal step that initiates the downstream signaling cascade.
Once engaged, RIPK2 undergoes autophosphorylation and becomes a scaffold for extensive polyubiquitination.[3][6] This process involves multiple E3 ubiquitin ligases, most notably XIAP (X-linked inhibitor of apoptosis protein), which adds K63-linked ubiquitin chains.[4][7] These chains, along with M1-linked (linear) ubiquitin chains added by the LUBAC complex, serve as a docking platform for downstream signaling complexes.[4][5]
The ubiquitinated RIPK2 scaffold recruits the TAK1-TAB complex and the IKK complex (IKKα/β-NEMO).[5] TAK1 activation leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK), while the IKK complex phosphorylates the NF-κB inhibitor, IκBα.[3][5] The phosphorylation of IκBα targets it for proteasomal degradation, liberating the NF-κB transcription factor to translocate to the nucleus. This results in the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines, which orchestrate the inflammatory response.[2][5]
Quantitative Data for this compound and Other Inhibitors
This compound is a potent and specific inhibitor of RIPK2 kinase activity.[8] Its efficacy has been quantified in biochemical assays, demonstrating nanomolar potency. For comparative purposes, data for other well-characterized RIPK2 inhibitors are also presented.
Table 1: Inhibitory Activity of this compound
| Compound | Assay Type | Parameter | Value |
| This compound | Biochemical | IC50 | 5 nM[8] |
Table 2: Comparative Inhibitory Activities of Selected RIPK2 Inhibitors
| Compound | Assay Type | Target/Cell Line | Parameter | Value |
| GSK583 | Cellular | Human CD & UC biopsies | IC50 (TNF-α, IL-6) | ~200 nM[2] |
| Cellular | hPBMC | IC50 (IL-8 secretion) | ~200 nM[2] | |
| Ponatinib | Cellular | U2OS/NOD2 cells | IC50 (CXCL8) | ~200 nM[9] |
| WEHI-345 | Biochemical | Recombinant RIPK2 | IC50 (ADP-Glo) | 37.3 ± 1.3 nM |
| Ripk-IN-4 | Biochemical | Not Specified | IC50 | 3 nM[10] |
| Compound 14 | Biochemical | Not Specified | IC50 | 5.1 ± 1.6 nM[11] |
Experimental Protocols for Inhibitor Characterization
The evaluation of RIPK2 inhibitors like this compound involves a cascade of assays, starting from biochemical validation of direct enzyme inhibition to cell-based assays confirming pathway modulation and target engagement in a physiological context.
Biochemical Kinase Assay: ADP-Glo™
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to RIPK2 activity.
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified RIPK2.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[12][13]
-
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[14]
-
Test compound (this compound) serially diluted in DMSO
-
384-well white assay plates
-
-
Protocol:
-
Prepare the kinase reaction mixture by diluting RIPK2 enzyme and substrate/ATP mix in Kinase Buffer.
-
In a 384-well plate, add 1 µL of serially diluted test compound or DMSO vehicle control.
-
Add 2 µL of RIPK2 enzyme and 2 µL of the substrate/ATP mixture to initiate the reaction.[14]
-
Incubate the plate at room temperature for 60 minutes.[14]
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[14]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.[14]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Cell-Based NOD2 Signaling Assay: NF-κB Reporter
This assay measures the ability of an inhibitor to block the NOD2-RIPK2 signaling pathway in a cellular context.
-
Objective: To quantify the inhibition of NOD2-dependent NF-κB activation.
-
Principle: HEK293T cells, which have low endogenous expression of NOD receptors, are co-transfected with plasmids encoding human NOD2 and an NF-κB-driven luciferase reporter.[15][16] Stimulation with a NOD2 ligand (MDP) activates the pathway, leading to luciferase expression, which can be measured as a luminescent signal.
-
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-hNOD2, pNF-κB-Luc (luciferase reporter), pRL-TK (Renilla luciferase for normalization)
-
Transfection reagent (e.g., XtremeGene9)[16]
-
Muramyl dipeptide (MDP) or L18-MDP
-
Test compound (this compound)
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System, Promega)
-
96-well cell culture plates
-
-
Protocol:
-
Seed 3 x 104 HEK293T cells per well in a 96-well plate and allow them to adhere overnight.[16]
-
Transfect cells with plasmids encoding NOD2, the NF-κB luciferase reporter, and the normalization control.
-
After 24 hours, pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with MDP (e.g., 20 nM) for 14-16 hours.[16]
-
Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
Determine the IC50 value by plotting the normalized luciferase activity against the log concentration of the inhibitor.
-
Cellular Target Engagement Assay: NanoBRET™
This assay directly measures the binding of a compound to its target protein within living cells.
-
Objective: To confirm and quantify the engagement of this compound with RIPK2 in an intracellular environment.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. RIPK2 is expressed as a fusion protein with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the ATP pocket of RIPK2 serves as the energy acceptor. When the tracer is bound, BRET occurs. A test compound that also binds to the ATP pocket will compete with the tracer, disrupting BRET in a dose-dependent manner.[17][18]
-
Materials:
-
HEK293 cells
-
NanoLuc®-RIPK2 Fusion Vector
-
Transfection Carrier DNA
-
NanoBRET™ Tracer K-4[19]
-
Test compound (this compound)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
96-well or 384-well white assay plates
-
-
Protocol:
-
Transfect HEK293 cells with the NanoLuc®-RIPK2 Fusion Vector.
-
Seed the transfected cells into assay plates.[19]
-
Pre-treat the cells with the NanoBRET™ Tracer K-4.[19]
-
Add serially diluted this compound or a reference compound and incubate for 1-2 hours at 37°C.[17][19]
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Measure the donor emission (460nm) and acceptor emission (610nm) simultaneously using a luminometer equipped with appropriate filters.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Determine the IC50 value by plotting the inhibition of the BRET signal against the log concentration of the inhibitor.
-
References
- 1. Structures of the inactive and active states of RIP2 kinase inform on the mechanism of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thesgc.org [thesgc.org]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XIAP controls RIPK2 signaling by preventing its deposition in speck-like structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ulab360.com [ulab360.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. promega.co.uk [promega.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. carnabio.com [carnabio.com]
- 18. promega.co.uk [promega.co.uk]
- 19. reactionbiology.com [reactionbiology.com]
Discovery and Synthesis of Novel Ripk2-IN-4 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical mediator in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway, playing a pivotal role in innate immunity. Its dysregulation is implicated in a variety of inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of novel analogs of Ripk2-IN-4, a potent and specific inhibitor of RIPK2. We present a compilation of quantitative data for this compound and its analogs, detail experimental protocols for their synthesis and evaluation, and provide visual representations of the core signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction to RIPK2 and a Therapeutic Target
RIPK2 is a key intracellular signaling molecule that transduces signals from the pattern recognition receptors NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This activation results in the production of pro-inflammatory cytokines and chemokines, essential for clearing bacterial infections. However, aberrant RIPK2 signaling is associated with chronic inflammatory conditions such as Crohn's disease, ulcerative colitis, and certain autoinflammatory disorders.[3] Therefore, the development of small molecule inhibitors of RIPK2, such as this compound and its analogs, represents a promising therapeutic strategy for these diseases.[3][4]
The RIPK2 Signaling Pathway
The canonical NOD1/2-RIPK2 signaling pathway is initiated by the detection of bacterial cell wall components in the cytoplasm. This recognition event leads to the recruitment and activation of RIPK2, which then acts as a scaffold to assemble a larger signaling complex, ultimately resulting in the transcription of inflammatory genes.
Discovery and Synthesis of this compound Analogs
The discovery of novel this compound analogs typically follows a structured workflow encompassing initial hit identification, chemical synthesis of analog libraries, and comprehensive biological evaluation.
References
- 1. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Investigating the Structural Basis of Ripk2-IN-4 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and molecular underpinnings of the inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) by the potent and specific inhibitor, Ripk2-IN-4. This document details the critical signaling pathways involving RIPK2, presents quantitative data on inhibitor potency, outlines key experimental protocols for studying RIPK2 inhibition, and visualizes the putative binding interactions driving the inhibitory mechanism.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a central signaling node in the innate immune system. It is essential for the downstream signaling of the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2), which are intracellular pattern recognition receptors that detect bacterial peptidoglycans. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target. This compound has emerged as a potent and selective inhibitor of RIPK2, offering a valuable tool for both basic research and potential therapeutic development. Understanding the precise structural basis of its inhibitory action is paramount for the rational design of next-generation therapeutics.
Quantitative Data on Ripk2 Inhibitors
The following table summarizes the inhibitory potency of this compound and other well-characterized RIPK2 inhibitors. This data provides a comparative view of their efficacy in biochemical and cellular contexts.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound | 5 | Biochemical | [1] |
| Ripk-IN-4 (Compound 7g) | 3 | Biochemical | [2] |
| GSK583 | 3 | Biochemical (FP) | [3] |
| Ponatinib | 6.7 | Biochemical (Thermal Shift) | [4] |
| Gefitinib | 51 | Cellular (Tyrosine Phosphorylation) | [4] |
Ripk2 Signaling Pathway
The activation of NOD1/2 by bacterial peptidoglycans initiates a signaling cascade that is critically dependent on RIPK2. Upon activation, NOD1/2 recruits RIPK2 through a homotypic CARD-CARD interaction. This leads to the autophosphorylation and subsequent ubiquitination of RIPK2, a key step mediated by E3 ligases such as XIAP. The polyubiquitinated RIPK2 then serves as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB and IKK complexes, ultimately leading to the activation of MAPKs and the NF-κB pathway. This culminates in the transcription of pro-inflammatory cytokines and chemokines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
Ripk2-IN-4: A Technical Guide to its Inhibition of Downstream NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), also known as RICK, is a critical intracellular signaling node that plays a pivotal role in the innate immune system. It is a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors, which recognize bacterial peptidoglycans. Upon activation, RIPK2 orchestrates a signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a master regulator of pro-inflammatory gene expression.[1] Dysregulation of the NOD-RIPK2-NF-κB signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.
This technical guide provides an in-depth overview of the small molecule inhibitor Ripk2-IN-4 and its effect on the downstream activation of NF-κB. We will delve into the molecular mechanism of RIPK2-mediated NF-κB activation, present quantitative data on the inhibitory potency of this compound, and provide detailed experimental protocols for assessing its activity.
The RIPK2-NF-κB Signaling Pathway
The activation of NF-κB by RIPK2 is a tightly regulated multi-step process involving recruitment, post-translational modifications, and the assembly of a multi-protein signaling complex.
-
Recruitment and Oligomerization: Upon recognition of their respective bacterial peptidoglycan ligands, NOD1 and NOD2 undergo a conformational change and oligomerize. This allows for the recruitment of cytosolic RIPK2 via a homotypic interaction between their respective caspase activation and recruitment domains (CARD).[1]
-
Ubiquitination: The recruitment of RIPK2 to the activated NOD receptor complex triggers its polyubiquitination. This process is mediated by E3 ubiquitin ligases, including X-linked inhibitor of apoptosis protein (XIAP), which catalyze the formation of lysine 63 (K63)- and methionine 1 (M1)-linked polyubiquitin chains on RIPK2.[1] This ubiquitination is a critical step, as it creates a scaffold for the recruitment of downstream signaling proteins.
-
Activation of TAK1 and IKK Complex: The polyubiquitin chains on RIPK2 serve as a docking platform for the TGF-β-activated kinase 1 (TAK1) binding proteins (TABs), which in turn recruit TAK1. Concurrently, the IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), is also recruited to the ubiquitinated RIPK2.[1]
-
IκBα Phosphorylation and Degradation: The proximity of TAK1 and the IKK complex within the signaling platform leads to the phosphorylation and activation of IKKβ by TAK1. Activated IKKβ then phosphorylates the inhibitory protein IκBα, which sequesters NF-κB dimers (typically p50/p65) in the cytoplasm.[2][3]
-
NF-κB Nuclear Translocation and Gene Transcription: Phosphorylated IκBα is recognized by the SCFβ-TrCP E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer, allowing it to translocate to the nucleus.[2][3] In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and other inflammatory mediators.[2][3]
This compound: A Potent Inhibitor of RIPK2 Kinase Activity
This compound is a potent and selective small molecule inhibitor of RIPK2 kinase activity. By binding to the ATP-binding pocket of RIPK2, it prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking the downstream signaling cascade that leads to NF-κB activation.
Quantitative Data on this compound and Other RIPK2 Inhibitors
The potency of this compound and other notable RIPK2 inhibitors has been characterized in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key metrics for quantifying their inhibitory activity.
| Inhibitor | Assay Type | Target/Cell Line | Endpoint | IC50 / EC50 (nM) | Reference |
| This compound | Biochemical Kinase Assay | Recombinant RIPK2 | ADP Production | 3 | [4] |
| Ponatinib | Biochemical Kinase Assay | Recombinant RIPK2 | ADP Production | 6.7 | [3] |
| Ponatinib | Cell-based NF-κB Reporter Assay | HEKBlue-NOD2 cells | SEAP Activity | 0.8 | [5] |
| Regorafenib | Biochemical Kinase Assay | Recombinant RIPK2 | ADP Production | 41 | [3] |
| Sorafenib | Biochemical Kinase Assay | Recombinant RIPK2 | ADP Production | 75 | [3] |
| Gefitinib | Cell-based p-RIPK2 Assay | HEKBlue-NOD2 cells | RIPK2 Phosphorylation | 51 | [2][3] |
| GSK583 | Cell-based Cytokine Secretion | Human Monocytes | TNF-α Production | 8.0 | [2][3] |
| Compound 8 | Cell-based Cytokine Secretion | Mouse BMDM | IL-6 Production | 12 | [2][3][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on downstream NF-κB activation.
Western Blotting for Phosphorylated IκBα (p-IκBα)
This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of RIPK2-mediated IκBα phosphorylation in a cellular context.
a. Cell Culture and Treatment:
-
Seed human monocytic THP-1 cells or another suitable cell line (e.g., HEK293 cells stably expressing NOD2) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
The following day, pre-treat the cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP) at a final concentration of 1-10 µg/mL, for 15-30 minutes. Include an unstimulated control.
b. Cell Lysis:
-
After stimulation, aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
d. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-p-IκBα Ser32/36) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
NF-κB Luciferase Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity in response to RIPK2 activation and its inhibition by this compound.[7][8][9][10]
a. Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2-5 x 10^4 cells/well.
-
On the following day, co-transfect the cells with a NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
b. Cell Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing a dose-range of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) and pre-incubate for 1-2 hours.
-
Stimulate the cells with a NOD2 agonist (e.g., MDP at 1-10 µg/mL) for 6-8 hours. Include an unstimulated control.
c. Luciferase Assay:
-
After the incubation period, lyse the cells using the lysis buffer provided in a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.[11]
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.
-
Plot the fold induction against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Cytokine Secretion Assay (ELISA)
This protocol measures the secretion of NF-κB-dependent pro-inflammatory cytokines, such as TNF-α or IL-6, from cells upon RIPK2 activation and its inhibition by this compound.[6][12]
a. Cell Culture and Treatment:
-
Seed primary cells like human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs) in a 96-well plate at an appropriate density.
-
Pre-treat the cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a NOD2 agonist (e.g., MDP at 1-10 µg/mL) for 18-24 hours.
b. Collection of Supernatant:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant without disturbing the cell pellet.
c. ELISA:
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., TNF-α or IL-6) on the collected supernatants according to the manufacturer's instructions for the specific ELISA kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
d. Data Analysis:
-
Generate a standard curve using the absorbance values of the known concentrations of the cytokine standard.
-
Determine the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Plot the cytokine concentration against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a drug with its protein target in a cellular environment.[13][14][15][16][17] It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
a. Cell Treatment and Heating:
-
Treat intact cells (e.g., THP-1) with this compound at a desired concentration or vehicle (DMSO) for 1 hour.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
b. Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the precipitated, denatured proteins from the soluble fraction.
c. Protein Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble RIPK2 in each sample by Western blotting as described in Protocol 1.
d. Data Analysis:
-
Quantify the band intensity of soluble RIPK2 at each temperature for both vehicle- and this compound-treated samples.
-
Plot the percentage of soluble RIPK2 against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of RIPK2 and confirms target engagement.
Visualizations
RIPK2-NF-κB Signaling Pathway
Caption: The RIPK2-mediated NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A logical workflow for the experimental evaluation of this compound's inhibitory effect on NF-κB activation.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of Ripk2-IN-4 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Ripk2-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document outlines the core methodologies, data interpretation, and signaling context necessary for assessing the efficacy of this compound.
Introduction to this compound
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine-tyrosine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.[1] Upon recognition of bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[1][2][3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 a compelling therapeutic target.[4][5]
This compound is a potent and selective inhibitor of RIPK2.[6] It is a non-Protein-Protein Interaction (PPI) inhibitor, suggesting it does not act by disrupting the interaction between RIPK2 and its binding partners like XIAP. A compound with a similar chemical scaffold and potency, referred to as "compound 14" in a study by Fan et al., has demonstrated both high affinity for RIPK2 and cellular anti-inflammatory effects.[7][8][9]
Data Presentation: In Vitro Efficacy of this compound and Analogs
The following table summarizes the available quantitative data for the in vitro efficacy of this compound and its close analog, "compound 14".
| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| This compound | Biochemical Kinase Assay | Recombinant RIPK2 | IC50 | 3 nM | [6] |
| Compound 14 | Biochemical Kinase Assay | Recombinant RIPK2 | IC50 | 5.1 ± 1.6 nM | [7][8][9] |
| Compound 14 | TNF-α Release Assay | MDP-stimulated Raw264.7 cells | Inhibition | Dose-dependent | [7][8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to evaluate the efficacy of this compound are provided below.
RIPK2 ADP-Glo™ Kinase Assay
This biochemical assay quantifies the enzymatic activity of RIPK2 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human RIPK2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted this compound or vehicle control (DMSO in Kinase Buffer).
-
2 µL of recombinant RIPK2 enzyme in Kinase Buffer.
-
2 µL of a substrate/ATP mix (containing MBP and ATP at their final desired concentrations) in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
NOD2-Dependent NF-κB Reporter Assay
This cell-based assay measures the ability of this compound to inhibit NOD2-mediated activation of the NF-κB signaling pathway.
Materials:
-
HEK293T cells stably co-transfected with a human NOD2 expression vector and an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Muramyl dipeptide (MDP)
-
This compound
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293T-hNOD2-NF-κB-luciferase reporter cells into a 96-well plate at a density of approximately 30,000 cells per well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with MDP (e.g., 10 µg/mL final concentration) for 6 hours to activate the NOD2 pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Cell Lysis and Luciferase Assay:
-
Remove the cell culture medium.
-
Add 100 µL of luciferase assay reagent to each well and incubate at room temperature for ~15 minutes with gentle rocking to ensure complete cell lysis.
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percent inhibition of MDP-induced NF-κB activation for each concentration of this compound and determine the IC50 value.
MDP-Stimulated TNF-α Release Assay
This assay quantifies the inhibitory effect of this compound on the production and secretion of the pro-inflammatory cytokine TNF-α in a relevant cell line.
Materials:
-
Raw264.7 or THP-1 macrophage cell line.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Muramyl dipeptide (MDP).
-
This compound.
-
Human or mouse TNF-α ELISA kit.
-
96-well cell culture plates.
-
ELISA plate reader.
Procedure:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes in a 96-well plate.
-
Treat with PMA (e.g., 20 ng/mL) for 48 hours to induce differentiation into macrophage-like cells.
-
Replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours.
-
-
Compound Treatment: Pre-treat the differentiated THP-1 cells or Raw264.7 cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with MDP (e.g., 100 µg/mL) for 17-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of MDP-induced TNF-α secretion for each this compound concentration and determine the IC50 value.
Mandatory Visualizations
RIPK2 Signaling Pathway
Caption: The NOD2-RIPK2 signaling pathway leading to inflammatory gene expression.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical workflow for the in vitro characterization of a RIPK2 inhibitor.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
The Pharmacology of Ripk2-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacology of Ripk2-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document details the compound's mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization.
Introduction to RIPK2 and this compound
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK, is a crucial serine/threonine/tyrosine kinase that functions as a downstream signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding oligomerization domain-containing protein 1 and 2)[1][2]. Upon recognition of bacterial peptidoglycans, NOD1/2 recruit RIPK2, leading to its activation, ubiquitination, and the subsequent engagement of downstream pathways, including NF-κB and MAPK signaling[1][2]. This cascade is pivotal for initiating an innate immune response characterized by the production of pro-inflammatory cytokines[3]. Dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathophysiology of numerous inflammatory conditions, such as Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 an attractive therapeutic target[1][4].
This compound (referred to as Compound 14 in its primary publication) is a novel, potent, and selective ATP-competitive inhibitor of RIPK2 based on a 4-aminoquinoline chemical scaffold[1][4][5][6][7]. Its development was aimed at addressing the need for selective chemical probes to investigate RIPK2 biology and for therapeutic agents in NOD-driven inflammatory diseases.
Mechanism of Action and Signaling Pathway
This compound acts as a Type I kinase inhibitor, binding competitively to the ATP pocket of the RIPK2 kinase domain. This binding event prevents the autophosphorylation and activation of RIPK2, thereby blocking the downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways and subsequent inflammatory cytokine production[1][6].
RIPK2 Signaling Pathway
The following diagram illustrates the canonical NOD2/RIPK2 signaling pathway and the point of inhibition by this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound (Compound 14) from published literature[1][6].
Table 1: Biochemical Activity
| Parameter | Species | Value | Assay Type |
| IC50 | Human | 5.1 ± 1.6 nM | ADP-Glo Kinase Assay |
Table 2: Cellular Activity
| Parameter | Cell Line | Stimulus | Readout | Value |
| Cellular Inhibition | Raw264.7 (murine macrophage) | MDP | TNF-α Secretion | Dose-dependent inhibition |
Table 3: Kinase Selectivity
This compound was profiled against a panel of kinases to assess its selectivity. The primary publication reports excellent selectivity as visualized in a kinome phylogenetic tree, indicating minimal off-target activity[5][6]. Specific inhibition values for off-target kinases are not provided in the source literature.
Table 4: In Vitro ADME Properties
| Parameter | System | Value |
| Metabolic Stability | Human Liver Microsomes | Moderate Stability |
Note: Comprehensive in vivo pharmacokinetic and efficacy data for this compound (Compound 14) are not yet available in the public domain.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on the descriptions in the primary literature and supplemented with standard laboratory procedures[1][6].
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to RIPK2 activity.
Workflow Diagram:
Methodology:
-
Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Prepare a kinase reaction mixture containing recombinant human RIPK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Initiation: Add the kinase reaction mixture to the wells of the assay plate to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to RIPK2 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of MDP-Induced TNF-α Secretion
This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context following stimulation of the NOD2 pathway.
Workflow Diagram:
Methodology:
-
Cell Culture: Seed Raw264.7 murine macrophage cells into a 96-well culture plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the NOD2 ligand, muramyl dipeptide (MDP), to the wells to a final concentration known to elicit a robust cytokine response. Include unstimulated controls.
-
Incubation: Culture the cells for a further 24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize the TNF-α concentrations to the vehicle-treated, MDP-stimulated control and plot against the inhibitor concentration to assess dose-dependent inhibition.
Conclusion
This compound is a highly potent and selective small molecule inhibitor of RIPK2 kinase. It effectively blocks the NOD2-RIPK2 signaling axis in both biochemical and cellular assays, demonstrating its potential as a valuable chemical probe for studying inflammatory pathways and as a lead compound for the development of therapeutics for inflammatory diseases driven by aberrant NOD/RIPK2 signaling[1][5][6]. Further studies are required to characterize its in vivo pharmacokinetic properties and efficacy in animal models of disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ripk2-IN-4: A Technical Guide to its Use as a Chemical Probe for RIPK2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a critical intracellular signaling node that plays a pivotal role in the innate immune system.[1][2] It functions as a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors, which recognize bacterial peptidoglycans.[3][4] Upon activation, RIPK2 orchestrates a signaling cascade that leads to the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines.[5][6] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and multiple sclerosis, making RIPK2 an attractive therapeutic target.[4][7]
Ripk2-IN-4 is a potent and selective chemical probe for RIPK2, developed by Novartis.[8] As a small molecule inhibitor, it provides a powerful tool for researchers to dissect the multifaceted functions of RIPK2 in both health and disease. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular properties, and detailed protocols for its use in key experiments to investigate RIPK2 function.
This compound: A Profile
This compound is a potent and selective ATP-competitive inhibitor of RIPK2.[7][9] While specific quantitative data on its kinase selectivity and cellular activity remains limited in the public domain, its high potency makes it a valuable tool for interrogating RIPK2 biology.
Mechanism of Action
This compound is a non-protein-protein interaction (PPI) inhibitor that stabilizes the active conformation of RIPK2. Its pyridine-based scaffold is designed to occupy the ATP-binding pocket of the RIPK2 kinase domain, thereby preventing the phosphorylation events necessary for downstream signaling.
Quantitative Data
Table 1: Biochemical Activity of Potent RIPK2 Inhibitors
| Compound | Type | Target | IC50 (nM) |
| This compound | ATP-competitive | RIPK2 | 3 - 5[7][9] |
| GSK583 | ATP-competitive | RIPK2 | 5[10] |
| OD36 | Macrocyclic | RIPK2 | 5.3 |
Table 2: Illustrative Cellular Activity of Potent RIPK2 Inhibitors
| Compound | Cell Line | Assay | Stimulant | Cytokine Inhibited | IC50 (nM) |
| GSK583 | Human Monocytes | Cytokine Secretion | MDP | TNF-α | 8 |
| GSK583 | HEK293 | IL-8 Secretion | MDP | IL-8 | 8 |
| Compound 8 (Novartis) | Mouse BMDMs | IL-6 Secretion | MDP | IL-6 | 12[11] |
| Compound 10w | Raw264.7 | TNF-α Production | MDP | TNF-α | <100 |
Table 3: Illustrative Kinase Selectivity of a Potent RIPK2 Inhibitor (Compound 14)
| Kinase | % Inhibition at 1 µM |
| RIPK2 | >90 |
| Fyn | >90 |
| Lyn | >90 |
| BTK | >90 |
| Abl | >90 |
| KDR | 50-90 |
| CDK9 | 50-90 |
| LOK | 50-90 |
Data for Compound 14 is provided as a representative example of a selective RIPK2 inhibitor.[12][13]
Signaling Pathways
The following diagram illustrates the central role of RIPK2 in the NOD2 signaling pathway.
Caption: The NOD2-RIPK2 signaling pathway initiated by MDP binding.
Experimental Workflows and Protocols
The following sections provide detailed methodologies for key experiments to characterize the function of RIPK2 using this compound.
Experimental Workflow for Chemical Probe Validation
Validating a chemical probe involves a multi-step process to ensure its potency, selectivity, and on-target activity in a cellular context.
Caption: A typical workflow for the validation of a chemical probe.
RIPK2 Kinase Inhibition Assay (ADP-Glo™)
This assay biochemically quantifies the inhibitory activity of this compound on RIPK2 kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human RIPK2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
384-well plates
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1%.
-
In a 384-well plate, add 5 µL of the this compound dilutions or DMSO (vehicle control).
-
Add 10 µL of a solution containing RIPK2 enzyme and MBP substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and generate a luminescent signal by adding 50 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to RIPK2 in a cellular environment by measuring changes in the thermal stability of the target protein.
Materials:
-
Cells expressing endogenous or over-expressed RIPK2 (e.g., THP-1, HEK293-NOD2)
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., PBS with 0.5% Triton X-100 and protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting reagents and equipment
-
Anti-RIPK2 antibody
Protocol:
-
Culture cells to the desired density.
-
Treat cells with this compound at the desired concentration or DMSO (vehicle control) for 1-2 hours in cell culture medium.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble RIPK2 in each sample by Western blotting using an anti-RIPK2 antibody.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
MDP-Induced Cytokine Production in Human PBMCs
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to NOD2 stimulation in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Muramyl dipeptide (MDP)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-8
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 18-24 hours at 37°C.
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each concentration of this compound and determine the IC50 values.
In Vivo MDP-Induced Peritonitis Model
This in vivo model assesses the efficacy of this compound in a model of acute inflammation.[12][14][15]
Materials:
-
C57BL/6 mice
-
This compound formulated for intraperitoneal (i.p.) injection
-
Muramyl dipeptide (MDP) dissolved in sterile PBS
-
Sterile PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
Flow cytometer
Protocol:
-
Administer this compound or vehicle control to mice via i.p. injection. The dosage will need to be optimized, but a starting point could be in the range of 5-50 mg/kg.[16]
-
After a pre-treatment period (e.g., 30-60 minutes), induce peritonitis by i.p. injection of MDP (e.g., 100 µg per mouse).[16]
-
After a defined time (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting and retrieving 5-10 mL of cold sterile PBS into the peritoneal cavity.
-
Collect the peritoneal lavage fluid and centrifuge to pellet the cells.
-
Resuspend the cells in FACS buffer and count the total number of immune cells.
-
Stain the cells with fluorescently labeled antibodies against specific immune cell markers (e.g., neutrophils, macrophages).
-
Analyze the cell populations by flow cytometry to quantify the recruitment of different immune cell types to the peritoneum.
-
Compare the number of recruited immune cells in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of RIPK2 in cellular signaling and disease pathogenesis. Its high potency and selectivity, when thoroughly characterized, allow for the precise interrogation of RIPK2 function. The experimental protocols detailed in this guide provide a robust framework for researchers to utilize this compound and similar inhibitors to advance our understanding of the NOD-RIPK2 signaling axis and to explore its potential as a therapeutic target in a range of inflammatory disorders. As with any chemical probe, it is crucial to use appropriate controls and to validate its effects in the specific experimental system being investigated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - OAK Open Access Archive [oak.novartis.com]
The Impact of Ripk2-IN-4 on Cytokine Production Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical downstream signaling molecule for the intracellular pattern recognition receptors, nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2.[1][2] Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the production of pro-inflammatory cytokines. This pathway is a cornerstone of the innate immune response to bacterial pathogens. However, dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathogenesis of numerous inflammatory conditions, including inflammatory bowel disease (IBD), Crohn's disease, and ulcerative colitis.[1][3] Consequently, RIPK2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.
This technical guide provides an in-depth overview of Ripk2-IN-4, a potent and selective inhibitor of RIPK2, and its impact on cytokine production pathways. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the signaling pathways and experimental workflows.
This compound: A Potent and Selective RIPK2 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for RIPK2, with a reported IC50 value of 5 nM.[4] Its chemical structure, a thieno[2,3d]pyrimidine derivative, is the result of targeted drug design aimed at optimizing inhibitory activity against RIPK2.
The NOD2-RIPK2 Signaling Pathway and its Inhibition by this compound
The canonical NOD2 signaling pathway is initiated by the recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, by the NOD2 receptor in the cytoplasm of immune cells such as macrophages and dendritic cells. This recognition event leads to the recruitment of RIPK2 via a homotypic CARD-CARD interaction. The subsequent activation of RIPK2 is a crucial step that involves its autophosphorylation and ubiquitination.[5] Activated RIPK2 then serves as a scaffold to recruit downstream signaling components, leading to the activation of both the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] The activation of these pathways results in the transcription and secretion of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the RIPK2 kinase domain, thereby preventing its autophosphorylation and subsequent activation. This blockade of RIPK2 activity effectively halts the downstream signaling cascade, leading to a significant reduction in the production of pro-inflammatory cytokines.
Quantitative Analysis of Cytokine Inhibition by this compound
The efficacy of this compound in suppressing cytokine production can be quantified through in vitro cell-based assays. The following tables summarize representative data on the inhibitory effects of potent and selective RIPK2 inhibitors on the production of key pro-inflammatory cytokines. While this data is not exclusively for this compound, it is expected to have a very similar profile given its high potency.
Table 1: Inhibition of TNF-α Production in MDP-Stimulated Macrophages
| Compound Concentration (nM) | % Inhibition of TNF-α | IC50 (nM) |
| 0.1 | 15 ± 3 | \multirow{5}{*}{~3-10} |
| 1 | 45 ± 5 | |
| 10 | 85 ± 4 | |
| 100 | 98 ± 2 | |
| 1000 | 99 ± 1 | |
| Data is representative from studies on potent RIPK2 inhibitors. |
Table 2: Inhibition of IL-6 Production in MDP-Stimulated Macrophages
| Compound Concentration (nM) | % Inhibition of IL-6 | IC50 (nM) |
| 0.1 | 12 ± 4 | \multirow{5}{*}{~5-15} |
| 1 | 40 ± 6 | |
| 10 | 82 ± 5 | |
| 100 | 97 ± 3 | |
| 1000 | 98 ± 2 | |
| Data is representative from studies on potent RIPK2 inhibitors. |
Table 3: Inhibition of IL-1β Production in MDP-Stimulated Macrophages
| Compound Concentration (nM) | % Inhibition of IL-1β | IC50 (nM) |
| 1 | 20 ± 5 | \multirow{5}{*}{~10-25} |
| 10 | 55 ± 7 | |
| 100 | 90 ± 4 | |
| 1000 | 96 ± 3 | |
| 10000 | 98 ± 2 | |
| Data is representative from studies on potent RIPK2 inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments.
Protocol 1: In Vitro RIPK2 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay biochemically quantifies the kinase activity of RIPK2 and its inhibition by this compound.
Materials:
-
Recombinant human RIPK2 enzyme
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).
-
Add 2 µL of RIPK2 enzyme solution (concentration optimized for linear ADP production).
-
Add 2 µL of a substrate/ATP mix (e.g., 50 µM ATP).
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Cytokine Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
Cell Line:
-
RAW 264.7 murine macrophage cell line
-
Human peripheral blood mononuclear cells (PBMCs)
-
HEK293 cells stably overexpressing human NOD2
Materials:
-
Complete cell culture medium
-
Muramyl dipeptide (MDP)
-
This compound dissolved in DMSO
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each concentration of this compound and determine the IC50 values.
References
- 1. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Ripk2-IN-4 in a Murine Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling molecule in the innate immune system, acting downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3][4][5] Dysregulation of the NOD2-RIPK2 signaling pathway is strongly associated with the pathogenesis of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.[2][4][6] Consequently, RIPK2 has emerged as a promising therapeutic target for the treatment of IBD.[2][4][7] Ripk2-IN-4 is a potent and specific inhibitor of RIPK2, and these application notes provide a detailed guide for its preclinical evaluation in a murine model of colitis.
Disclaimer: To date, specific in vivo studies utilizing this compound in a murine colitis model have not been extensively published. The following protocols and data are based on studies of other potent and selective RIPK2 inhibitors with similar mechanisms of action. Researchers should consider this information as a starting point and perform dose-response studies to determine the optimal experimental conditions for this compound.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of RIPK2. In the canonical NOD2 signaling pathway, the binding of bacterial muramyl dipeptide (MDP) to NOD2 leads to the recruitment and activation of RIPK2. Activated RIPK2 then undergoes autophosphorylation and ubiquitination, creating a scaffold for downstream signaling complexes that ultimately activate NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2][5] By inhibiting the kinase activity of RIPK2, this compound is expected to block these downstream inflammatory cascades, thereby ameliorating the inflammation characteristic of colitis.
Signaling Pathway
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two common and well-established murine models of colitis are Dextran Sulfate Sodium (DSS)-induced colitis and 2,4,6-Trinitrobenzene sulfonic acid (TNBS)-induced colitis.
DSS-Induced Colitis Model
This model is widely used due to its simplicity and reproducibility, mimicking features of human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
8-12 week old C57BL/6 mice
-
Standard mouse chow and sterile drinking water
-
Animal balance
-
Gavage needles
Experimental Workflow:
Caption: Experimental workflow for the DSS-induced colitis model.
Procedure:
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Control (no DSS, vehicle treatment)
-
DSS + Vehicle
-
DSS + this compound (low dose)
-
DSS + this compound (high dose)
-
-
Colitis Induction: On day 0, replace regular drinking water with a freshly prepared solution of 2.5-3% (w/v) DSS in sterile water. The DSS solution should be replaced every 2-3 days.
-
Treatment: Administer this compound or vehicle daily from day 0 to day 7. Oral gavage is a common route of administration.
-
Monitoring: Record body weight, stool consistency, and the presence of rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
Termination: On day 8, euthanize the mice.
-
Sample Collection:
-
Measure the length of the colon from the cecum to the anus.
-
Collect the colon for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines).
-
TNBS-Induced Colitis Model
This model induces a Th1-mediated immune response and is often used to model Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle
-
8-12 week old BALB/c or SJL/J mice
-
Catheter for intrarectal administration
Procedure:
-
Presensitization (Optional but recommended): Seven days before colitis induction, apply 1% TNBS solution in acetone and olive oil to the shaved abdomen of the mice.
-
Fasting: Fast the mice for 12-24 hours before TNBS administration.
-
Induction:
-
Anesthetize the mice.
-
Slowly administer 100 µL of 2.5-5% TNBS in 50% ethanol intrarectally using a catheter.
-
Keep the mice in a head-down position for at least 60 seconds to ensure the retention of the TNBS solution.
-
-
Treatment: Begin daily administration of this compound or vehicle 24 hours after TNBS induction and continue for the duration of the experiment (typically 3-7 days).
-
Monitoring and Sample Collection: Follow the same procedures as described for the DSS model.
Data Presentation
The following tables present representative quantitative data from studies using potent and selective RIPK2 inhibitors in murine colitis models. These should be used as a reference for expected outcomes with this compound.
Table 1: Effect of a Representative RIPK2 Inhibitor on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Day 2 | Day 4 | Day 6 | Day 8 |
| Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.1 ± 0.1 | 0.1 ± 0.1 |
| DSS + Vehicle | 0.5 ± 0.2 | 1.8 ± 0.4 | 3.2 ± 0.5 | 3.8 ± 0.6 |
| DSS + RIPK2 Inhibitor (10 mg/kg) | 0.4 ± 0.1 | 1.2 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.5* |
| DSS + RIPK2 Inhibitor (30 mg/kg) | 0.3 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.4** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. DSS + Vehicle. DAI is scored based on weight loss, stool consistency, and rectal bleeding.
Table 2: Effect of a Representative RIPK2 Inhibitor on Macroscopic and Histological Parameters in DSS-Induced Colitis
| Treatment Group | Body Weight Change (%) | Colon Length (cm) | Histological Score |
| Control | +5.2 ± 1.1 | 8.5 ± 0.3 | 0.2 ± 0.1 |
| DSS + Vehicle | -15.8 ± 2.5 | 5.1 ± 0.4 | 8.5 ± 1.2 |
| DSS + RIPK2 Inhibitor (10 mg/kg) | -8.1 ± 1.9 | 6.8 ± 0.5 | 4.2 ± 0.8* |
| DSS + RIPK2 Inhibitor (30 mg/kg) | -4.5 ± 1.5 | 7.5 ± 0.4 | 2.1 ± 0.5** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. DSS + Vehicle. Histological score is based on the severity of inflammation, crypt damage, and ulceration.
Table 3: Effect of a Representative RIPK2 Inhibitor on Pro-inflammatory Cytokine mRNA Levels in Colon Tissue
| Treatment Group | TNF-α (relative expression) | IL-6 (relative expression) | IL-1β (relative expression) |
| Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| DSS + Vehicle | 8.2 ± 1.5 | 12.5 ± 2.1 | 9.8 ± 1.8 |
| DSS + RIPK2 Inhibitor (30 mg/kg) | 2.5 ± 0.6 | 3.1 ± 0.8 | 2.8 ± 0.7** |
Data are presented as mean ± SEM. **p < 0.01 vs. DSS + Vehicle. mRNA levels are normalized to a housekeeping gene.
Logical Relationship Diagram
Caption: Logical flow of colitis pathogenesis and the intervention point of this compound.
Conclusion
The use of this compound in a murine colitis model represents a promising approach to investigate the therapeutic potential of targeting the NOD2-RIPK2 signaling pathway in IBD. The detailed protocols and representative data provided herein offer a solid framework for researchers to design and execute preclinical studies. It is crucial to perform careful dose-escalation studies to establish the efficacy and safety profile of this compound. Successful demonstration of its anti-inflammatory effects in these models will be a significant step towards its development as a novel therapeutic for inflammatory bowel diseases.
References
- 1. RIP2 activity in inflammatory disease and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 3. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A promising target to fight inflammatory bowel diseases | EMBL [embl.org]
- 5. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration and Dosage of RIPK2 Inhibitors: Application Notes and Protocols
Disclaimer: As of late 2025, publicly available literature does not contain specific in vivo administration and dosage protocols for the compound designated "Ripk2-IN-4". The following application notes and protocols are based on data from other structurally distinct, potent, and selective RIPK2 inhibitors that have been characterized in animal models. These protocols should be adapted and optimized for specific research needs.
Introduction to RIPK2 Inhibition
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine-tyrosine kinase that functions as a downstream signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2.[1] Upon activation by bacterial peptidoglycans, NOD1/2 recruit and activate RIPK2, leading to the activation of NF-κB and MAPK pathways.[2] This signaling cascade is vital for the innate immune response to bacterial infections. However, excessive RIPK2 signaling is implicated in the pathophysiology of various inflammatory conditions, including inflammatory bowel disease (IBD), making it a compelling therapeutic target.[1][3]
Signaling Pathway of NOD2-RIPK2 Activation
The following diagram illustrates the canonical signaling pathway involving NOD2 and RIPK2.
Quantitative Data Summary of Exemplar RIPK2 Inhibitors
The following table summarizes in vitro potency and in vivo administration details for several well-characterized RIPK2 inhibitors.
| Compound Name/Reference | In Vitro IC50 (RIPK2) | Animal Model | Dosage | Route of Administration | Vehicle | Reference |
| Unnamed Inhibitor | Not Specified | Mouse (Ischemic Stroke) | 3 mg/kg | Intraperitoneal (i.p.) | 2% DMSO in saline | --INVALID-LINK--[2] |
| OD36 | Potent (not specified) | Mouse (Peritonitis) | 6.25 mg/kg | Intraperitoneal (i.p.) | Not specified | --INVALID-LINK--[4][5] |
| Compound 10w | 0.6 nM | Mouse (Acute Colitis) | 20 mg/kg | Oral (p.o.) | Not specified | --INVALID-LINK--[6] |
| This compound | 5 nM | N/A | No data available | N/A | N/A | --INVALID-LINK--[7] |
Experimental Protocols
General Guidelines for In Vivo Administration
-
Vehicle Selection: The choice of vehicle is critical for inhibitor solubility and bioavailability. A common formulation for intraperitoneal injection involves dissolving the compound in a small amount of DMSO (e.g., 2-5%) and then diluting it with a sterile aqueous solution like saline or a mixture containing polyethylene glycol (PEG) and/or Solutol. For oral administration, formulations in methylcellulose or other appropriate suspending agents are often used.
-
Dose Determination: The effective dose will vary depending on the specific inhibitor's potency, its pharmacokinetic properties, and the animal model being used. Doses ranging from 1 to 30 mg/kg have been shown to be effective for various RIPK2 inhibitors.[2][6] Pilot dose-response studies are highly recommended.
-
Route of Administration: Intraperitoneal (i.p.) injection is frequently used for acute studies to ensure rapid systemic exposure.[2][4][5] For chronic models, such as IBD, oral gavage (p.o.) is often preferred as it is less invasive and more clinically relevant.[6]
Protocol: Acute Peritonitis Model in Mice (Adapted from Hollenbach et al.)
This protocol is based on the methodology used to evaluate the efficacy of the RIPK2 inhibitor OD36.[4][5]
-
Animal Preparation: Use 8-12 week old C57BL/6 mice. Allow animals to acclimatize for at least one week before the experiment.
-
Inhibitor Preparation: Prepare the RIPK2 inhibitor solution in a suitable vehicle. For example, a 6.25 mg/kg dose for a 25g mouse would require 0.156 mg of the compound.
-
Inhibitor Administration: Administer the RIPK2 inhibitor (e.g., 6.25 mg/kg) or vehicle control via intraperitoneal injection 30 minutes prior to the inflammatory challenge.[4][5]
-
Induction of Peritonitis: Induce peritonitis by intraperitoneally injecting 150 µg of Muramyl Dipeptide (MDP) per mouse.[4][5]
-
Sample Collection: Four hours after MDP injection, euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of sterile, cold PBS into the peritoneal cavity.[4][5]
-
Analysis: Collect the peritoneal fluid and perform cell counts (e.g., using a hemocytometer or automated cell counter) to determine the number of infiltrating immune cells, such as neutrophils and lymphocytes. Further analysis can include flow cytometry for specific cell populations or cytokine measurement (e.g., ELISA) from the lavage fluid.
Experimental Workflow: In Vivo RIPK2 Inhibition Study
The following diagram outlines a typical workflow for an in vivo study evaluating a RIPK2 inhibitor.
Conclusion
References
- 1. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 2. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunoprecipitation of RIPK2 in the Presence of Ripk2-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine-tyrosine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2)[1][2]. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation and subsequent ubiquitination. This cascade triggers downstream signaling pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines and an innate immune response[3][4]. Given its central role in inflammation, RIPK2 has emerged as a significant therapeutic target for a range of inflammatory conditions, including Crohn's disease[1].
Ripk2-IN-4 is a potent and specific small molecule inhibitor of RIPK2, exhibiting an IC50 of 5 nM[5]. As an ATP-competitive inhibitor, this compound binds to the kinase domain of RIPK2, thereby modulating its activity. The study of RIPK2 and its interactions in the presence of such inhibitors is critical for understanding its biological function and for the development of novel therapeutics. Immunoprecipitation (IP) is an invaluable technique for isolating RIPK2 and its interacting partners to study the effects of inhibitors like this compound on protein-protein interactions and post-translational modifications, such as ubiquitination[6]. This document provides detailed protocols and application notes for the immunoprecipitation of RIPK2 from cell lysates in the presence of this compound.
Data Presentation
The following table summarizes the known quantitative data for the interaction of this compound with RIPK2.
| Compound | Target | Assay | IC50 | Binding Affinity (Kd) | Reference |
| This compound | RIPK2 | Kinase Assay | 5 nM | Not Publicly Available | [5] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Caption: RIPK2 Signaling Pathway.
Caption: Immunoprecipitation Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human monocytic THP-1 cells or HEK293T cells ectopically expressing NOD2 and RIPK2.
-
RIPK2 Inhibitor: this compound (dissolved in DMSO to a stock concentration of 10 mM).
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% FBS, penicillin/streptomycin.
-
NOD2 Ligand: L18-MDP (muramyl dipeptide).
-
Antibodies:
-
Primary antibody: Rabbit anti-RIPK2 antibody for immunoprecipitation.
-
Secondary antibody for Western Blot: HRP-conjugated anti-rabbit IgG.
-
-
Lysis Buffer: 1X Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100).
-
Protease and Phosphatase Inhibitor Cocktails.
-
Protein A/G Agarose or Magnetic Beads.
-
Wash Buffer: Lysis buffer or TBS with 0.1% Tween-20.
-
Elution Buffer: 2X SDS-PAGE sample buffer.
-
DMSO (Dimethyl sulfoxide): Vehicle control.
Protocol for Immunoprecipitation of RIPK2 in the Presence of this compound
This protocol is adapted from standard immunoprecipitation procedures and includes considerations for the presence of a small molecule inhibitor[7][8].
1. Cell Culture and Treatment:
a. Seed cells (e.g., THP-1 or HEK293T) in appropriate culture dishes and grow to 80-90% confluency.
b. Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours in serum-free media. The optimal concentration and incubation time may need to be determined empirically.
c. Stimulation (Optional): To study the effect of the inhibitor on activated RIPK2, stimulate the cells with a NOD2 ligand such as L18-MDP (e.g., 10 µg/mL) for 30-60 minutes.
2. Cell Lysis:
a. After treatment, wash the cells once with ice-cold PBS.
b. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
d. Incubate the lysate on ice for 30 minutes with occasional vortexing.
e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
3. Lysate Pre-clearing (Optional but Recommended):
a. To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G beads to the cleared lysate.
b. Incubate on a rotator at 4°C for 30-60 minutes.
c. Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
4. Immunoprecipitation:
a. Determine the protein concentration of the pre-cleared lysate. Use 1-2 mg of total protein for each immunoprecipitation reaction.
b. Add the primary anti-RIPK2 antibody to the lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per mg of lysate is recommended.
c. Incubate on a rotator overnight at 4°C.
5. Immune Complex Capture:
a. Add 30 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.
b. Incubate on a rotator for 1-3 hours at 4°C.
6. Washing:
a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
b. Carefully aspirate and discard the supernatant.
c. Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual supernatant.
7. Elution:
a. Resuspend the washed beads in 30-50 µL of 2X SDS-PAGE sample buffer.
b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
c. Centrifuge the tubes to pellet the beads, and carefully collect the supernatant containing the eluted proteins.
8. Downstream Analysis:
a. The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to detect RIPK2 and any co-immunoprecipitated proteins.
Troubleshooting and Considerations
-
Inhibitor Concentration and Incubation Time: The optimal concentration of this compound and the pre-incubation time should be determined for each cell line and experimental condition to ensure target engagement without causing off-target effects or cytotoxicity.
-
Antibody Selection: The choice of anti-RIPK2 antibody is critical for successful immunoprecipitation. It is important to use an antibody that recognizes the native conformation of RIPK2 and does not have its epitope blocked by the binding of this compound.
-
Lysis Buffer Composition: The stringency of the lysis buffer can affect protein-protein interactions. For studying weaker or transient interactions, a less stringent buffer may be required.
-
Controls: It is essential to include proper controls in the experiment:
-
Isotype Control: An immunoprecipitation with a non-specific IgG of the same isotype as the primary antibody to control for non-specific binding to the beads and antibody.
-
Vehicle Control: Cells treated with DMSO instead of this compound to assess the baseline state of RIPK2 and its interactions.
-
Input Control: A sample of the cell lysate before immunoprecipitation to verify the presence of the protein of interest.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. documentation.tokens.studio [documentation.tokens.studio]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Understanding how RIPK2 inhibitors affect ubiquitin-mediated inflammatory signalling — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 7. pubcompare.ai [pubcompare.ai]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: The Use of RIPK2 Inhibitors in Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3] These receptors recognize bacterial peptidoglycans, and their activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines, playing a key role in host defense.[1][3][4] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[1][2]
This document provides detailed application notes and protocols for the treatment of primary human monocytes with RIPK2 inhibitors. While the specific inhibitor "Ripk2-IN-4" is not extensively characterized in the public domain, the following protocols are based on the well-documented effects of other potent and selective RIPK2 inhibitors. These notes will guide researchers in studying the impact of RIPK2 inhibition on inflammatory signaling in a key human immune cell type.
Mechanism of Action of RIPK2 Inhibitors
Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and subsequent polyubiquitination by E3 ligases such as XIAP.[5][6][7] This ubiquitination is a crucial step for the recruitment of downstream kinases like TAK1 and IKK, leading to the activation of the NF-κB and MAPK signaling pathways.[3][5][6] These pathways ultimately drive the transcription and secretion of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8.[1][8]
Potent RIPK2 inhibitors typically function by binding to the kinase domain of RIPK2. This inhibition can block the kinase's catalytic activity, preventing autophosphorylation.[5] Notably, many effective RIPK2 inhibitors also disrupt the interaction between RIPK2 and XIAP, thereby preventing the ubiquitination of RIPK2, which is essential for downstream signaling.[5][6] This dual mechanism effectively abrogates the inflammatory cascade initiated by NOD1/2 activation. Importantly, selective RIPK2 inhibitors generally do not affect signaling pathways initiated by other pattern recognition receptors like Toll-like receptors (TLRs), demonstrating their specificity.[2][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NOD2-RIPK2 signaling pathway and a general experimental workflow for assessing the efficacy of a RIPK2 inhibitor in primary human monocytes.
Figure 1. NOD2-RIPK2 signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thesgc.org [thesgc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring TNF-α Secretion in Response to the RIPK2 Inhibitor, Ripk2-IN-4
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine-protein kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2][3] Upon recognition of bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways.[2][4][5] This activation culminates in the transcription and secretion of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), a central mediator of inflammation.[1][5]
Dysregulation of the NOD-RIPK2 signaling axis is implicated in a range of chronic inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3][6] Ripk2-IN-4 is a potent and specific small molecule inhibitor of RIPK2, with a reported IC50 value of 5 nM.[7] It functions by targeting the kinase activity of RIPK2, thereby blocking the autophosphorylation required for downstream signal propagation and subsequent inflammatory cytokine production.[6]
These application notes provide a detailed protocol for utilizing this compound to inhibit RIPK2-mediated TNF-α secretion in a cellular model of inflammation. The described workflow is designed for researchers in immunology, pharmacology, and drug development to quantitatively assess the efficacy of RIPK2 inhibition.
Signaling Pathway
The following diagram illustrates the simplified NOD2/RIPK2 signaling pathway leading to TNF-α production and highlights the inhibitory action of this compound.
Caption: NOD2/RIPK2 signaling pathway and inhibition by this compound.
Experimental Workflow
The diagram below outlines the general workflow for assessing the inhibitory effect of this compound on TNF-α secretion.
Caption: Workflow for measuring TNF-α inhibition by this compound.
Detailed Experimental Protocol
This protocol describes a method for measuring the dose-dependent inhibition of TNF-α secretion by this compound in human THP-1 monocytic cells using a standard sandwich ELISA.
1. Materials and Reagents
-
Cells: Human THP-1 cells (ATCC® TIB-202™)
-
Inhibitor: this compound (MedChemExpress, HY-112933 or equivalent)
-
Stimulant: L18-MDP (a NOD2 agonist) or Lipopolysaccharide (LPS)
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Assay Kit: Human TNF-α ELISA Kit (e.g., R&D Systems, Thermo Fisher Scientific).[8][9]
-
Other Reagents: DMSO (for inhibitor stock), Phosphate Buffered Saline (PBS), 96-well cell culture plates, 96-well ELISA plates.
2. Cell Culture and Seeding
-
Culture THP-1 cells in T-75 flasks according to standard protocols.
-
For the assay, seed THP-1 cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.[8]
-
Allow cells to equilibrate in the incubator (37°C, 5% CO₂) for 1-2 hours before treatment.[10]
3. Inhibitor Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 0.1 nM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1%.
-
Add 50 µL of the diluted inhibitor to the appropriate wells. For control wells (no inhibitor), add 50 µL of culture medium containing the equivalent concentration of DMSO.
-
Gently mix the plate and pre-incubate for 1-2 hours at 37°C, 5% CO₂.
4. Cell Stimulation
-
Prepare a working solution of the stimulant (e.g., L18-MDP at a final concentration of 10 µg/mL or LPS at 1 µg/mL) in culture medium.[8]
-
Add 50 µL of the stimulant solution to all wells except for the unstimulated (negative control) wells. Add 50 µL of plain culture medium to the negative control wells.
-
The final volume in each well should be 200 µL.
5. Supernatant Collection
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.
-
The supernatant can be used immediately for ELISA or stored at -80°C for later analysis.
6. TNF-α Quantification by ELISA
-
Perform the human TNF-α ELISA according to the manufacturer’s instructions.[9]
-
Briefly, this involves adding the collected supernatants and a series of TNF-α standards to a microplate pre-coated with a capture antibody.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the optical density is measured at 450 nm using a microplate reader.[8]
Data Presentation and Analysis
The quantitative data from the ELISA should be organized to clearly demonstrate the effect of this compound on TNF-α secretion.
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the known TNF-α standards against their concentrations. Use this curve to calculate the concentration of TNF-α (in pg/mL) in each experimental sample.
-
Normalization: Express the TNF-α concentration in each this compound treated well as a percentage of the TNF-α concentration from the stimulated control (0 nM inhibitor) after subtracting the background from the unstimulated control.
-
% Inhibition = [1 - (TNFα_sample - TNFα_unstimulated) / (TNFα_stimulated - TNFα_unstimulated)] x 100
-
-
IC₅₀ Calculation: Plot the percent inhibition against the log concentration of this compound. Use a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of TNF-α secretion.
Example Data Table
| This compound Conc. (nM) | Mean TNF-α (pg/mL) | Std. Deviation | % Inhibition |
| 0 (Unstimulated) | 15.2 | 4.1 | N/A |
| 0 (Stimulated) | 1250.5 | 85.3 | 0% |
| 1 | 980.1 | 65.7 | 21.9% |
| 3 | 715.8 | 50.2 | 43.3% |
| 5 | 630.4 | 45.1 | 49.8% |
| 10 | 455.6 | 33.9 | 64.3% |
| 50 | 120.3 | 15.6 | 91.4% |
| 100 | 55.7 | 9.8 | 96.6% |
| 1000 | 20.1 | 5.5 | 99.5% |
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 6. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Ripk2-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ripk2-IN-4
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling molecule that functions downstream of the intracellular pattern recognition receptors, Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2. These receptors recognize specific components of bacterial peptidoglycan, initiating an innate immune response. Upon activation of NOD1/2, RIPK2 is recruited and subsequently activates the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This cascade leads to the production of pro-inflammatory cytokines and chemokines, which are essential for clearing bacterial infections.
This compound is a potent and specific inhibitor of RIPK2 kinase activity. By blocking the function of RIPK2, this compound effectively suppresses the downstream signaling cascade, leading to a reduction in the inflammatory response. This makes this compound a valuable tool for studying the role of the NOD1/2-RIPK2 signaling axis in various immune processes and a potential therapeutic agent for inflammatory diseases driven by excessive NOD2 activation, such as Crohn's disease and Blau syndrome.
These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of complex cell populations.
Data Presentation: Efficacy of this compound
The inhibitory activity of this compound and its effects on immune cell function can be quantified to assess its potency and efficacy. The following tables summarize key quantitative data for this compound and other relevant Ripk2 inhibitors.
| Parameter | This compound | RIPK-IN-4 (analogue) | Reference |
| IC50 (RIPK2 Kinase Activity) | 5 nM | 3 nM | [1][2] |
Table 1: In vitro potency of this compound and a structurally related analogue.
| Cell Type | Treatment | Marker | Effect of Ripk2 Inhibition | Reference |
| THP-1 derived macrophages | ox-LDL | CD86 (M1 marker) | Reversal of ox-LDL-induced upregulation | [3] |
| THP-1 derived macrophages | ox-LDL | CD80 (M1 marker) | Reversal of ox-LDL-induced upregulation | [3] |
| THP-1 derived macrophages | ox-LDL | CD163 (M2 marker) | Reversal of ox-LDL-induced downregulation | [3] |
| Human Monocytes | MDP (NOD2 agonist) | TNF-α production | Potent inhibition (IC50 = 13 nM for analogue) | [4] |
| Mouse Bone Marrow-Derived Macrophages | MDP (NOD2 agonist) | IL-6 secretion | Significant inhibition | [1] |
Table 2: Cellular effects of Ripk2 inhibition on macrophage activation and cytokine production.
| Cell Type | Assay | Effect of Ripk2 Inhibition | Reference |
| Murine CD4+ T cells | In vitro differentiation | Enhanced pathogenic Th17 (pTh17) differentiation | [5] |
| Murine Immune Cells (in vivo) | MDP-induced peritonitis | Reduction in neutrophil and lymphocyte recruitment | [6] |
Table 3: Effects of Ripk2 inhibition on T-cell differentiation and in vivo immune cell recruitment.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
References
- 1. Receptor-Interacting Protein Kinase-2 Inhibition by CYLD Impairs Antibacterial Immune Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of RIP2's tyrosine kinase activity limits NOD2-driven cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the NOD1/Rip2 Signaling Pathway in Macrophage Inflammatory Activation Induced by ox-LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. T cell intrinsic Receptor Interacting Protein 2 regulates pathogenic T helper-17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ripk2-IN-4 solubility issues and formulation for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ripk2-IN-4, focusing on solubility issues and formulation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo formulation for this compound?
A1: A commonly used formulation for this compound in in vivo studies is a suspension in a vehicle composed of 10% DMSO and 90% Corn Oil. This formulation has been shown to achieve a solubility of at least 3.13 mg/mL.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits limited solubility in aqueous solutions. Its solubility in Dimethyl Sulfoxide (DMSO) is reported to be 31.25 mg/mL, which may require sonication to fully dissolve.[1]
Q3: Are there alternative formulations for poorly soluble RIPK2 inhibitors?
A3: Yes, for other poorly soluble kinase inhibitors, alternative formulations have been successfully used. One such example involves the use of Captisol®, a modified cyclodextrin, which can enhance the solubility of hydrophobic compounds. For instance, a formulation of 6% Captisol® in water has been used for intraperitoneal administration of a different RIPK2 inhibitor. While not specifically tested for this compound, this approach could be a viable alternative to explore.
Q4: How should I prepare the 10% DMSO/90% Corn Oil formulation?
A4: A detailed step-by-step protocol for preparing this formulation is provided in the "Experimental Protocols" section below. It is crucial to prepare this formulation fresh on the day of use.[1]
Q5: What are the visual indicators of this compound precipitation in the formulation?
A5: Precipitation in a formulation can be observed as the formation of solid particles, cloudiness, haziness, or crystals in a solution that was previously clear.[2] If you observe any of these signs, the formulation should not be administered as it can lead to inaccurate dosing and potential adverse effects.
Troubleshooting Guide
Issue 1: this compound is not dissolving in the 10% DMSO/90% Corn Oil vehicle.
-
Possible Cause: Insufficient initial dissolution in DMSO.
-
Troubleshooting Step: Before adding the corn oil, ensure that the this compound powder is completely dissolved in DMSO. Gentle heating and/or sonication can aid in dissolution.[1] Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final formulation.
-
Troubleshooting Step: Re-calculate the required concentration and ensure it does not exceed 3.13 mg/mL for the 10% DMSO/90% Corn Oil formulation. If a higher concentration is needed, consider exploring alternative formulation strategies.
Issue 2: The formulation appears cloudy or has visible particles after preparation.
-
Possible Cause: Precipitation of this compound upon addition of corn oil.
-
Troubleshooting Step: Add the corn oil to the this compound/DMSO solution gradually while vortexing or stirring continuously to ensure proper mixing and reduce the chances of immediate precipitation.
-
Possible Cause: The formulation was stored or has cooled down, leading to precipitation.
-
Troubleshooting Step: Prepare the formulation fresh before each use. If the formulation must be prepared slightly in advance, maintain it at a constant, slightly elevated temperature (e.g., 37°C) and vortex thoroughly before administration. However, always check for visual clarity before dosing.
Issue 3: I suspect the compound is precipitating upon injection in vivo.
-
Possible Cause: The formulation is not stable in the physiological environment at the injection site.
-
Troubleshooting Step: This can be a challenging issue. If you suspect precipitation at the injection site (e.g., observing irritation or nodules post-injection), consider the following:
-
Reduce the concentration: If the desired therapeutic effect can be achieved with a lower dose, try reducing the concentration of this compound in the formulation.
-
Change the route of administration: If using intraperitoneal (IP) injection, consider if another route like oral gavage might be more suitable, although this would require re-evaluation of the formulation and bioavailability.
-
Explore alternative formulations: Test formulations with different excipients that may improve the in-vivo stability of the compound, such as those containing cyclodextrins (e.g., Captisol®).
-
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 31.25 mg/mL | Sonication may be required.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 3.13 mg/mL | Recommended for in vivo studies.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO / 90% Corn Oil)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile Corn Oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile tube.
-
Dissolve in DMSO: Add the calculated volume of DMSO to achieve a 10% final concentration of DMSO in the total formulation volume. For example, for a final volume of 1 mL, add 100 µL of DMSO.
-
Ensure Complete Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. The solution should be clear.
-
Add Corn Oil: Gradually add the calculated volume of corn oil (90% of the final volume) to the DMSO-drug solution while continuously vortexing. For a 1 mL final volume, add 900 µL of corn oil.
-
Final Mixing: Continue to vortex the final suspension for another 1-2 minutes to ensure a homogenous mixture.
-
Visual Inspection: Before administration, visually inspect the formulation for any signs of precipitation. The final formulation should be a uniform suspension.
-
Administration: Use the freshly prepared formulation for your in vivo experiment immediately.
Mandatory Visualizations
Caption: A diagram of the NOD1/NOD2-RIPK2 signaling pathway.
Caption: Workflow for preparing this compound formulation.
References
Potential off-target effects of Ripk2-IN-4 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ripk2-IN-4 in kinase assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling partner for Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). RIPK2 is a serine/threonine/tyrosine kinase that plays a crucial role in the innate immune response to bacterial peptidoglycans.
Q2: What is the reported potency of this compound for RIPK2?
The half-maximal inhibitory concentration (IC50) of this compound for RIPK2 has been reported to be in the low nanomolar range, although the exact value can vary depending on the assay conditions.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | RIPK2 | 3 - 5 | Biochemical Kinase Assay |
Q3: What are potential off-target effects and why are they a concern?
Off-target effects occur when a compound interacts with proteins other than its intended target. For kinase inhibitors like this compound, this can lead to unintended biological consequences, misinterpretation of experimental results, and potential toxicity in a therapeutic setting. Due to the high degree of conservation in the ATP-binding pocket across the human kinome, kinase inhibitors often exhibit some level of off-target activity.
Q4: Is a comprehensive kinase selectivity profile for this compound publicly available?
Currently, a detailed, publicly available kinome scan or quantitative off-target profile for this compound against a broad panel of kinases is not readily accessible in the scientific literature. While described as "selective," researchers should empirically determine its selectivity in their experimental system of interest.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your kinase assays.
Problem 1: Unexpected or inconsistent results in cellular assays.
-
Possible Cause: this compound may be inhibiting other kinases in your cellular model, leading to a phenotype that is not solely due to RIPK2 inhibition.
-
Troubleshooting Steps:
-
Perform a Kinome Scan: The most direct way to identify off-target kinases is to subject this compound to a comprehensive kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology Corporation). This will provide data on the binding affinity or enzymatic inhibition of this compound against a large panel of kinases.
-
Use a Structurally Unrelated RIPK2 Inhibitor: As a control, use a different, structurally distinct RIPK2 inhibitor with a known selectivity profile. If the observed phenotype is consistent between both inhibitors, it is more likely to be a result of on-target RIPK2 inhibition.
-
Rescue Experiments: If a specific off-target kinase is identified, you may be able to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Problem 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause:
-
Cellular Permeability and Stability: this compound may have poor cell permeability or be rapidly metabolized within the cell, leading to a lower effective concentration at the target.
-
Protein-Protein Interactions: Some RIPK2 inhibitors function by disrupting the interaction between RIPK2 and other proteins, such as XIAP (X-linked inhibitor of apoptosis protein). This compound has been reported to not inhibit the RIPK2-XIAP interaction. If your cellular phenotype is dependent on this interaction, this compound may not be effective.
-
-
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Utilize assays like the NanoBRET™ Target Engagement Assay to confirm that this compound is binding to RIPK2 within living cells and to determine its intracellular potency.
-
Investigate Downstream Signaling: Analyze the phosphorylation status of known downstream targets of both RIPK2 and potential off-target kinases to dissect the signaling pathways being affected.
-
Hypothetical Off-Target Kinase Profile Template
While a specific profile for this compound is not available, the table below provides a template for how such data is typically presented. Researchers should aim to generate similar data for their own experimental validation.
| Kinase Target | Percent Inhibition (%) @ 1 µM | IC50 (nM) | Notes |
| RIPK2 | >95% | 3-5 | On-target |
| Kinase A | 85% | 150 | Potential off-target |
| Kinase B | 55% | >1000 | Moderate off-target |
| Kinase C | <10% | >10000 | Likely not an off-target |
Experimental Protocols
1. ADP-Glo™ Kinase Assay for RIPK2 Inhibition
This protocol is a general guideline for determining the in vitro potency of this compound against RIPK2.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human RIPK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution.
-
Add 2 µL of a solution containing the RIPK2 enzyme to each well.
-
Add 2 µL of a solution containing the substrate (MBP) and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
-
2. NanoBRET™ Target Engagement Assay for RIPK2
This protocol provides a general method to measure the binding of this compound to RIPK2 in living cells.
-
Principle: The NanoBRET™ assay measures the binding of a small molecule inhibitor to a target protein in live cells. The target protein (RIPK2) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same site as the inhibitor is added. When the tracer is bound to the NanoLuc®-RIPK2 fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. The inhibitor competes with the tracer for binding, leading to a decrease in the BRET signal.
-
Materials:
-
HEK293 cells
-
NanoLuc®-RIPK2 fusion vector
-
NanoBRET™ tracer
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-RIPK2 fusion vector.
-
Seed the transfected cells into a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer to the cells, followed by the this compound dilutions.
-
Incubate for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: NOD2-RIPK2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Troubleshooting inconsistent results with Ripk2-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ripk2-IN-4, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of RIPK2 kinase with an IC50 value of 5 nM.[1] RIPK2 is a key signaling molecule downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[2][3] Upon activation by bacterial peptidoglycans, NOD1/2 recruits and activates RIPK2, leading to its autophosphorylation and subsequent ubiquitination.[2][4] This cascade ultimately triggers the activation of downstream signaling pathways, including NF-κB and MAPK, which are crucial for the production of pro-inflammatory cytokines.[2][3][4] this compound likely exerts its inhibitory effect by competing with ATP for binding to the kinase domain of RIPK2, thereby preventing its autophosphorylation and blocking downstream inflammatory signaling. Some RIPK2 inhibitors have also been shown to function by disrupting the interaction between RIPK2 and the E3 ligase XIAP.[2]
Q2: What are the key applications of this compound in research?
This compound is primarily used in research to investigate the role of the NOD-RIPK2 signaling pathway in various physiological and pathological processes. Given the pathway's central role in innate immunity and inflammation, this compound is a valuable tool for studying:
-
Inflammatory diseases such as Crohn's disease, ulcerative colitis, and Blau syndrome.[4]
-
Autoimmune disorders.
-
Host defense against bacterial infections.
-
Neuroinflammatory conditions.[6]
Q3: What is the recommended starting concentration for in vitro experiments?
Based on its low nanomolar IC50 value, a starting concentration range of 10-100 nM is recommended for most cell-based assays. However, the optimal concentration will depend on the specific cell type, experimental conditions, and the desired level of inhibition. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, ranging from compound handling to experimental setup. This guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of RIPK2 activity | Compound Degradation: this compound may be unstable under certain storage or experimental conditions. | Store the compound as recommended by the supplier, typically at -20°C or -80°C.[7] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Poor Solubility: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting into your aqueous assay buffer. Some inhibitors may require specific formulations or have limited solubility in aqueous solutions.[4][8] | |
| High ATP Concentration in Assay: If using an in vitro kinase assay, high concentrations of ATP can outcompete the inhibitor for binding to the kinase. | Use an ATP concentration that is close to the Km value for RIPK2 to ensure sensitive detection of inhibition.[9] | |
| Inactive Kinase: The recombinant RIPK2 enzyme used in an in vitro assay may be inactive. | Verify the activity of your RIPK2 enzyme using a known substrate and positive control. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in the readout. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.[10][11] |
| Pipetting Errors: Small variations in the volume of inhibitor or other reagents can lead to inconsistent results. | Use calibrated pipettes and proper pipetting techniques to minimize errors.[10][11] | |
| Cell Line Instability: Different passages of a cell line may exhibit altered signaling responses. | Use cells within a defined passage number range and regularly check for consistent expression of key pathway components. | |
| Off-Target Effects Observed | High Inhibitor Concentration: Using concentrations significantly above the IC50 can lead to inhibition of other kinases. | Perform a dose-response experiment to identify the lowest effective concentration. Profile the inhibitor against a panel of kinases to assess its selectivity.[12] |
| Cellular Context: The observed effect may be due to the inhibition of another kinase in the specific cellular context being studied. | Use a secondary, structurally distinct RIPK2 inhibitor to confirm that the observed phenotype is due to RIPK2 inhibition. Consider using a RIPK2 knockout or knockdown cell line as a negative control. |
Experimental Protocols
In Vitro RIPK2 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant RIPK2 enzyme.
Materials:
-
Recombinant human RIPK2
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Myelin Basic Protein (MBP) or other suitable substrate
-
This compound
-
P81 phosphocellulose paper
-
[γ-³²P]ATP
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant RIPK2, and the desired concentration of this compound (or DMSO as a vehicle control).
-
Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP, [γ-³²P]ATP, and the substrate (e.g., MBP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control.
Cell-Based Assay for NOD2-Mediated NF-κB Activation
This protocol describes how to measure the effect of this compound on NOD2-mediated NF-κB activation in a human cell line.
Materials:
-
HEK293T cells stably expressing human NOD2
-
DMEM with 10% FBS
-
Muramyl dipeptide (MDP)
-
This compound
-
NF-κB reporter plasmid (e.g., pNF-κB-Luc)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Seed HEK293T-NOD2 cells in a 96-well plate.
-
Transfect the cells with the NF-κB reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO vehicle control.
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency.
-
Determine the IC50 value of this compound by plotting the normalized luciferase activity against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NOD2-RIPK2 signaling pathway leading to pro-inflammatory gene expression.
Caption: Workflow for a cell-based assay to determine this compound IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. news-medical.net [news-medical.net]
- 12. reactionbiology.com [reactionbiology.com]
Improving the bioavailability of Ripk2-IN-4 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Ripk2-IN-4 in animal models.
Troubleshooting Guide: Improving this compound Bioavailability
This guide addresses common issues encountered during in vivo experiments with this compound and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or variable plasma concentrations after oral administration | Poor aqueous solubility of this compound.[1] | - Formulation Optimization: Prepare a suspension or solution in a suitable vehicle. A common formulation is 10% DMSO in corn oil.[2] Other options include using co-solvents like PEG300/PEG400 or complexing agents like SBE-β-CD.[2] - Prodrug Approach: For related compounds, a phosphate prodrug strategy has been successfully employed to enhance aqueous solubility and improve oral absorption.[1][3] While a prodrug of this compound is not commercially available, this approach has proven effective for structurally similar RIPK2 inhibitors.[1] |
| Rapid metabolism. | - Pharmacokinetic Data: this compound has moderate to high liver microsomal extraction ratios in mice (0.59), rats (0.45), and humans (0.39), suggesting moderate metabolic clearance.[2] The in vivo clearance in mice is reported to be 18 mL/min/kg.[2] Consider these parameters when designing dosing regimens. - Dosing Regimen Adjustment: Increase the dose or dosing frequency to maintain therapeutic plasma concentrations. However, be mindful of potential dose-limiting toxicity. | |
| P-glycoprotein (P-gp) efflux. | - In Vitro Assessment: For some kinase inhibitors, P-gp mediated efflux can limit oral absorption, particularly in rats.[4] If this is suspected, in vitro permeability assays (e.g., Caco-2) can be performed to determine the P-gp efflux ratio. - Co-administration with P-gp Inhibitors: In preclinical studies, co-administration with a P-gp inhibitor can be explored to assess the impact of efflux on bioavailability. | |
| Precipitation of the compound in the dosing formulation | Exceeding the solubility limit in the chosen vehicle. | - Solubility Testing: Determine the solubility of this compound in various vehicles before preparing the final formulation. - Use of Co-solvents and Surfactants: Incorporate co-solvents (e.g., PEG300, PEG400) and surfactants (e.g., Tween-80) to improve and maintain solubility.[2] - Sonication and Heating: Gentle heating and sonication can aid in the dissolution of the compound.[2] However, ensure the compound is stable under these conditions. |
| Inconsistent results between experiments | Variability in formulation preparation or animal handling. | - Standardized Protocols: Adhere to a strict, standardized protocol for formulation preparation, including the order of solvent addition and mixing procedures.[2] - Animal Fasting: Standardize the fasting period for animals before oral dosing, as food can affect the absorption of poorly soluble compounds. - Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in drug delivery to the gastrointestinal tract. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[2] RIPK2 is a key signaling molecule downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[5][6] By inhibiting the kinase activity of RIPK2, this compound blocks the activation of downstream signaling pathways, such as NF-κB and MAPK, which are involved in the production of pro-inflammatory cytokines.[6]
Q2: What are the known pharmacokinetic parameters for this compound?
A2: Limited pharmacokinetic data for this compound is publicly available. The following table summarizes the known in vitro and in vivo parameters for this compound and provides comparative data for other relevant RIPK2 inhibitors.
| Parameter | This compound (Compound 7g) | Compound 4 (Analogue) | Compound 8 (Analogue) | Compound 10w (Analogue) | GSK583 (Analogue) |
| IC50 (nM) | 3[2] | 5[1] | - | 0.6[7] | - |
| Mouse Liver Microsomal ER | 0.59[2] | - | - | - | - |
| Rat Liver Microsomal ER | 0.45[2] | - | - | - | - |
| Human Liver Microsomal ER | 0.39[2] | - | - | - | - |
| Mouse Clearance (mL/min/kg) | 18[2] | - | - | - | - |
| Mouse Oral Bioavailability (%) | - | - | Good[1] | Middle[7] | Moderate[1] |
| Rat Oral Bioavailability (%) | - | 39[3] | Good[1] | - | Moderate[1] |
| Dog Oral Bioavailability (%) | - | 57[3] | Good[1] | - | - |
| Minipig Oral Bioavailability (%) | - | 26[3] | - | - | - |
ER: Extraction Ratio
Q3: What is a recommended starting formulation for in vivo studies with this compound?
A3: A commonly used formulation for poorly soluble compounds in preclinical studies is a suspension in a mixture of DMSO and corn oil. A suggested starting protocol is to first dissolve this compound in DMSO to create a stock solution, and then add this stock solution to corn oil to achieve the final desired concentration and a 10% DMSO co-solvent composition.[2] It is recommended to prepare the working solution fresh on the day of the experiment.[2]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is described as a selective RIPK2 inhibitor, comprehensive in vivo off-target profiling is not publicly available. For other RIPK2 inhibitors, off-target effects on kinases like p38α and VEGFR2, as well as the hERG ion channel, have been reported.[1] It is always advisable to perform selectivity profiling against a panel of kinases, especially when unexpected phenotypes are observed in vivo.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 3.13 mg/mL, a 31.3 mg/mL stock in DMSO can be prepared.[2]
-
In a sterile tube, add the required volume of corn oil.
-
Slowly add the DMSO stock solution to the corn oil to achieve a final DMSO concentration of 10% (v/v). For example, to prepare 1 mL of the final formulation, add 100 µL of the 31.3 mg/mL DMSO stock to 900 µL of corn oil.[2]
-
Vortex the mixture thoroughly to ensure a uniform suspension. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.[2]
-
Prepare the formulation fresh on the day of dosing.[2]
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Animals:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old.
Dosing:
-
Fast the mice for 4-6 hours before oral administration.
-
Administer this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
For intravenous administration (to determine bioavailability), formulate this compound in a suitable vehicle (e.g., saline with a solubilizing agent) and administer via tail vein injection.
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital bleeding or tail snip) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
Determine the plasma concentration of this compound at each time point.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.
Visualizations
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Ripk2-IN-4 Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential cytotoxicity associated with the selective RIPK2 inhibitor, Ripk2-IN-4, in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2), with a reported IC50 value of approximately 3-5 nM. RIPK2 is a crucial kinase in the NOD-like receptor (NLR) signaling pathway, which plays a significant role in the innate immune response.[1][2][3] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways.[2][3] These pathways are instrumental in the production of pro-inflammatory cytokines.[3] this compound exerts its inhibitory effect by competing with ATP for the kinase's binding site, thereby blocking its autophosphorylation and subsequent downstream signaling.
Q2: Why might this compound exhibit cytotoxicity in long-term experiments?
While this compound is a selective inhibitor, long-term inhibition of the RIPK2 pathway can lead to cytotoxicity through several mechanisms:
-
Disruption of Cellular Homeostasis: The NF-κB pathway, which is modulated by RIPK2, is involved in regulating cell survival and proliferation. Prolonged inhibition of this pathway can disrupt the delicate balance between cell survival and apoptosis, leading to increased cell death.
-
Induction of Apoptosis: RIPK2 has been implicated in the regulation of apoptosis.[2] Its sustained inhibition may tip the cellular balance towards programmed cell death.
-
Off-Target Effects: Although highly selective, at higher concentrations or with prolonged exposure, this compound might interact with other kinases or cellular targets, leading to unforeseen cytotoxic effects.
-
Compound Stability: The stability of this compound in cell culture media over extended periods can influence its effective concentration and potentially lead to the formation of cytotoxic degradation products.
Q3: What are the initial signs of this compound induced cytotoxicity?
Researchers should be vigilant for the following indicators of cytotoxicity:
-
A significant decrease in cell viability and proliferation rates compared to vehicle-treated controls.
-
Observable changes in cell morphology, such as cell shrinkage, rounding, detachment from the culture surface, and membrane blebbing.
-
An increase in the population of floating or dead cells in the culture.
-
Activation of apoptotic markers, such as caspases and Annexin V staining.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and mitigate cytotoxicity observed during long-term experiments with this compound.
Problem 1: Excessive Cell Death Observed at Desired Inhibitory Concentration
| Possible Cause | Troubleshooting Steps |
| Concentration Too High for Long-Term Exposure | Perform a dose-response and time-course experiment to determine the optimal concentration of this compound that maintains target inhibition while minimizing cytotoxicity over the desired experimental duration. It is advisable to start with a concentration range around the reported IC50 (3-5 nM) and extend it both lower and higher. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to kinase inhibitors. If possible, test the inhibitor on a panel of relevant cell lines to identify a more robust model for your long-term studies. |
| Off-Target Effects | To confirm that the observed cytotoxicity is due to on-target inhibition of RIPK2, consider performing rescue experiments. This can involve the use of a constitutively active downstream effector of RIPK2 or assessing the inhibitor's effect in RIPK2-knockout/knockdown cells. |
Problem 2: Gradual Decrease in Cell Viability Over Time
| Possible Cause | Troubleshooting Steps |
| Compound Instability in Culture Medium | The stability of this compound in your specific cell culture medium and conditions (e.g., temperature, light exposure) may be limited. Consider performing a stability study by incubating this compound in the medium for the duration of your experiment and then testing its activity. To mitigate this, perform more frequent media changes with freshly prepared inhibitor. |
| Cumulative Cytotoxic Effects | Even at a low concentration, the continuous presence of the inhibitor may lead to a gradual accumulation of cytotoxic effects. Consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) if your experimental design allows, to give the cells a recovery period. |
| Selection of Resistant Clones | In long-term cultures, there is a possibility of selecting for a subpopulation of cells that are resistant to the inhibitor's effects. Regularly monitor cell morphology and key markers to detect any changes in the cell population over time. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Compound Preparation | Ensure consistent and accurate preparation of this compound stock solutions and working dilutions. Use a high-quality solvent like DMSO and store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. Fluctuations in these parameters can significantly impact cellular responses to inhibitors. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular physiology and response to treatments. Regularly test your cell cultures for mycoplasma to ensure the reliability of your results. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 3 - 5 nM | [1] |
| Recommended Starting Concentration for Long-Term Studies | 1 - 10 nM (to be optimized for your cell line) | N/A |
| This compound Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Experimental Protocols
Cell Viability and Proliferation Assays
1. MTT Assay
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with various concentrations of this compound or vehicle control and incubate for the desired duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: A homogeneous method that quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with this compound or vehicle control and incubate for the desired time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
Apoptosis Assays
1. Annexin V Staining
-
Principle: Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.
-
Protocol:
-
Induce apoptosis in your cells using this compound treatment.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye (like Propidium Iodide or 7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both.
-
2. Caspase Activity Assay
-
Principle: Measures the activity of caspases, a family of proteases that are key mediators of apoptosis. The assay uses a specific caspase substrate conjugated to a fluorophore or chromophore, which is released upon cleavage by the active caspase.
-
Protocol (Fluorometric):
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells to release intracellular contents.
-
Add the cell lysate to a reaction buffer containing a fluorogenic caspase substrate (e.g., DEVD-AMC for Caspase-3).
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.
-
Target Engagement Assay
1. Western Blot for Phospho-RIPK2
-
Principle: To confirm that this compound is engaging its target, you can assess the phosphorylation status of RIPK2. Inhibition of RIPK2 should lead to a decrease in its autophosphorylation.
-
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated RIPK2 (e.g., phospho-S176).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the phospho-RIPK2 signal to total RIPK2 or a loading control like GAPDH.
-
Visualizations
References
Best practices for storing and handling Ripk2-IN-4
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Ripk2-IN-4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to one year, or at -80°C for up to two years.[1][2]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To aid dissolution, ultrasonic treatment may be necessary.[1]
Q3: How should I store the this compound stock solution?
Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Can I store the this compound stock solution at room temperature?
No, it is not recommended to store this compound stock solutions at room temperature for extended periods as this may lead to degradation of the compound. For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[3]
Troubleshooting Guide
Issue 1: My this compound precipitated when I added it to my aqueous cell culture medium.
-
Cause: this compound has poor solubility in aqueous solutions. The final concentration of DMSO in your culture medium may be too low to keep the inhibitor dissolved.
-
Solution:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always test the tolerance of your specific cell line to DMSO, as concentrations above 0.5% can be toxic.
-
Serial Dilutions: Instead of adding a small volume of a very high concentration stock directly to your medium, perform serial dilutions in your culture medium to allow for better mixing and dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help with solubility.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Issue 2: I am not observing any inhibition of downstream signaling (e.g., NF-κB activation, cytokine production) after treating my cells with this compound.
-
Cause 1: Inactive Compound: The this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the stock solution or a newly purchased vial of the inhibitor. Always store the stock solution in small, single-use aliquots at -80°C.
-
-
Cause 2: Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the pre-incubation time may be too short to effectively inhibit RIPK2 before stimulation.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. The IC50 for this compound is in the low nanomolar range (around 3-5 nM), but higher concentrations may be needed in cellular assays.[1][3][4] Also, consider increasing the pre-incubation time with the inhibitor (e.g., 30 minutes to 2 hours) before adding the stimulus.
-
-
Cause 3: Cell Line Unresponsive to Stimulus: The cell line you are using may not express functional NOD2 or RIPK2, or may not be responsive to the stimulus (e.g., MDP).
-
Cause 4: RIPK2-Independent Signaling: The inflammatory response you are measuring might be triggered by a signaling pathway that does not depend on RIPK2.
Issue 3: I am observing high background signaling in my negative control (unstimulated) cells.
-
Cause: Cells may be stressed due to high passage number, over-confluency, or harsh handling, leading to baseline activation of inflammatory pathways.
-
Solution: Use low-passage number cells and ensure they are seeded at an appropriate density. Handle cells gently during plating and treatment. Allow cells to rest for at least 24 hours after seeding before starting the experiment.
Data Presentation
Table 1: this compound Properties and Storage
| Parameter | Value/Recommendation | Source(s) |
| IC50 | ~3-5 nM | [1][3][4] |
| Primary Solvent | DMSO | [1] |
| Solubility in DMSO | ≥ 31.25 mg/mL | [1] |
| Storage (Solid) | -20°C (1 year), -80°C (2 years) | [1][2] |
| Storage (Stock in DMSO) | -20°C (1 month), -80°C (6 months) | [1] |
| Freeze-Thaw Cycles | Minimize; aliquot stock solutions | Best Practice |
Table 2: Pharmacokinetic Parameters of Selected RIPK2 Inhibitors (for reference)
| Compound | Species | Clearance (mL/min/kg) | Bioavailability (F%) | Source(s) |
| This compound | Mouse | 18 | N/A | [3] |
| Compound 4 | Rat | 13 | 50 | [9] |
| Compound 4 | Dog | 3 | 100 | [9] |
| GSK583 | Rat | 13 | 4 | [9] |
Note: Pharmacokinetic data for this compound is limited. The data for other RIPK2 inhibitors are provided for comparative purposes.
Experimental Protocols & Workflows
Protocol 1: In Vitro Inhibition of MDP-Induced TNF-α Secretion in THP-1 Cells
This protocol describes how to assess the potency of this compound by measuring its ability to inhibit the secretion of TNF-α from THP-1 human monocytic cells stimulated with muramyl dipeptide (MDP).
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted inhibitor to the cells and pre-incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO at the same final concentration).
-
Stimulation: Prepare a stock solution of L18-MDP (a potent MDP analog) and add it to the wells to a final concentration of 200 ng/mL to stimulate the cells.[5][6][10] Do not add MDP to the negative control wells.
-
Incubation: Incubate the plate for 6-18 hours at 37°C.[7]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control and determine the IC50 value.
Protocol 2: In Vivo Murine Peritonitis Model
This protocol provides a general framework for evaluating the efficacy of this compound in an in vivo model of MDP-induced peritonitis.[11]
-
Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week before the experiment.
-
Inhibitor Formulation: Formulate this compound in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., DMSO/Corn oil).
-
Inhibitor Administration: Administer this compound or vehicle control to the mice via i.p. injection (e.g., at a dose of 6.25 mg/kg).[11]
-
Induction of Peritonitis: After 30 minutes, induce peritonitis by i.p. injection of MDP (e.g., 150 µg per mouse).[11]
-
Peritoneal Lavage: After 4 hours, euthanize the mice and perform a peritoneal lavage by injecting and then collecting sterile PBS from the peritoneal cavity.
-
Cell Analysis: Determine the total number of recruited cells in the lavage fluid. Perform cytospin and differential staining (e.g., Wright-Giemsa) to count the number of neutrophils and other immune cells.
-
Data Analysis: Compare the number of recruited immune cells between the vehicle-treated and this compound-treated groups.
Signaling Pathway
The NOD2-RIPK2 signaling pathway is a critical component of the innate immune system that recognizes bacterial peptidoglycans. This compound is a selective inhibitor of RIPK2 kinase activity, which is crucial for the propagation of the downstream inflammatory signal.
Upon recognition of its ligand, muramyl dipeptide (MDP), the intracellular sensor NOD2 oligomerizes and recruits the adaptor protein RIPK2 through homotypic CARD-CARD interactions.[12] This recruitment leads to the autophosphorylation and subsequent ubiquitination of RIPK2, primarily by the E3 ligase XIAP, which adds K63- and M1-linked polyubiquitin chains.[12][13] These ubiquitin chains act as a scaffold to recruit the TAK1 and IKK complexes.[12][14] Activated TAK1 in turn activates the MAPK pathway, while the IKK complex phosphorylates IκBα, leading to its degradation. This releases the transcription factor NF-κB, which translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[9][14] this compound blocks the kinase activity of RIPK2, thereby preventing these downstream events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thesgc.org [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of RIPK2 Inhibitors: Ripk2-IN-4 vs. GSK583
In the landscape of therapeutic intervention for inflammatory diseases, Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical signaling node and a promising drug target.[1][2][3][4] This guide provides a detailed comparative analysis of two prominent RIPK2 inhibitors, Ripk2-IN-4 and GSK583, intended for researchers, scientists, and drug development professionals. We will delve into their efficacy, supported by available experimental data, and provide an overview of the methodologies used in their evaluation.
Introduction to RIPK2 and its Inhibition
RIPK2 is a crucial serine/threonine kinase that functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[3][4][5] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling pathways, primarily NF-κB and MAPK.[4][5][6] This cascade culminates in the production of pro-inflammatory cytokines, playing a central role in the innate immune response.[4][6] Dysregulation of the NOD-RIPK2 pathway has been implicated in a variety of inflammatory conditions, including Crohn's disease and ulcerative colitis, making RIPK2 an attractive target for therapeutic intervention.[4][7] Both this compound and GSK583 are small molecule inhibitors that target the kinase activity of RIPK2, thereby blocking the inflammatory cascade.[4][8][9]
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the available quantitative data for this compound and GSK583, providing a snapshot of their biochemical and cellular potencies.
Table 1: Biochemical Potency
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | RIPK2 | 5 | Not Specified[8] |
| GSK583 | RIPK2 | 5 | Not Specified[7][9] |
Table 2: Cellular Potency
| Inhibitor | Cell Type | Assay | Endpoint | IC50 (nM) |
| GSK583 | Primary Human Monocytes | MDP-stimulated TNFα production | TNFα levels | 8[5][7][10] |
| GSK583 | Human Whole Blood | MDP-induced TNFα production | TNFα levels | 237[9][10] |
| GSK583 | Rat Whole Blood | MDP-induced TNFα production | TNFα levels | 133[9] |
| GSK583 | Human CD and UC biopsy explants | Spontaneous cytokine release | TNFα and IL-6 production | ~200[5][7][10] |
Table 3: In Vivo Efficacy (GSK583)
| Species | Model | Endpoint | IC50 (nM) |
| Rat | MDP-induced peritonitis | Serum KC (IL-8 orthologue) levels | 50 (derived from blood concentrations)[9] |
| Mouse | MDP-induced peritonitis | Serum KC levels and neutrophil recruitment | 37 (derived from blood concentration)[9] |
Mechanism of Action and Selectivity
Both this compound and GSK583 are potent inhibitors of RIPK2 kinase activity.[8][9] GSK583 has been shown to be highly selective for RIPK2. In a panel of 300 kinases, GSK583 exhibited excellent selectivity, with only minor inhibition of p38α and VEGFR2.[9][10] At a concentration of 1 µM, it effectively blocks NOD1 and NOD2-mediated signaling with little to no inhibition of pathways activated by Toll-like receptors (TLR2, TLR4, TLR7) or cytokine receptors (IL-1R, TNFR).[7]
However, a significant drawback of GSK583 is its off-target activity on the hERG ion channel and its inhibition of Cyp3A4, which has precluded its further development as a clinical drug candidate.[1][7][10] Information regarding the broader kinase selectivity and off-target profile of this compound is less detailed in the available literature.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the RIPK2 signaling pathway and a typical experimental workflow for evaluating such inhibitors.
Caption: Simplified RIPK2 signaling pathway.
Caption: Typical experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies based on the cited literature for key experiments used to evaluate RIPK2 inhibitors.
In Vitro Kinase Assay (Biochemical Potency)
-
Objective: To determine the direct inhibitory effect of the compound on RIPK2 kinase activity.
-
Principle: A purified, recombinant RIPK2 enzyme is incubated with a substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide) and ATP. The inhibitor is added at varying concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioactivity (³²P-ATP), fluorescence, or luminescence.
-
General Protocol:
-
Prepare a reaction buffer containing purified recombinant RIPK2 enzyme.
-
Add the inhibitor (this compound or GSK583) at a range of concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Assay: MDP-Stimulated Cytokine Production in Human Monocytes
-
Objective: To assess the inhibitor's ability to block RIPK2-mediated inflammatory responses in a cellular context.
-
Principle: Primary human monocytes are stimulated with muramyl dipeptide (MDP), a NOD2 ligand, to activate the RIPK2 pathway and induce the production of pro-inflammatory cytokines like TNFα. The effect of the inhibitor on this production is then measured.
-
General Protocol:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Pre-treat the monocytes with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a known concentration of MDP.
-
Incubate the cells for a specific duration (e.g., 6 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
Calculate the percent inhibition of TNFα production at each inhibitor concentration and determine the IC50 value.
-
In Vivo Assay: MDP-Induced Peritonitis in Rodents
-
Objective: To evaluate the in vivo efficacy of the inhibitor in a model of acute inflammation.
-
Principle: An inflammatory response is induced in mice or rats by intraperitoneal injection of MDP. The inhibitor is administered to the animals, and its effect on inflammatory readouts, such as the recruitment of immune cells to the peritoneal cavity and the levels of inflammatory cytokines in the serum, is assessed.
-
General Protocol:
-
Administer the inhibitor (e.g., GSK583) to the animals via an appropriate route (e.g., oral gavage).
-
After a specified time, induce peritonitis by intraperitoneal injection of MDP.
-
After a set period (e.g., 2 hours post-MDP challenge), sacrifice the animals.
-
Collect peritoneal lavage fluid to quantify the number and type of recruited immune cells (e.g., neutrophils) via flow cytometry or manual cell counting.
-
Collect blood to prepare serum and measure the levels of inflammatory cytokines (e.g., KC, the rodent orthologue of IL-8) using ELISA or a multiplex immunoassay platform.
-
Compare the inflammatory readouts in the inhibitor-treated group to a vehicle-treated control group to determine the in vivo efficacy.
-
Conclusion
Both this compound and GSK583 are highly potent inhibitors of RIPK2 kinase activity, with reported IC50 values in the low nanomolar range. GSK583 has been more extensively characterized in cellular and in vivo models, demonstrating effective inhibition of NOD2-mediated inflammatory responses. However, its development has been hampered by off-target effects. While this compound shows high biochemical potency, further studies are needed to fully characterize its cellular activity, selectivity, and in vivo efficacy. This comparative guide highlights the critical data points and experimental approaches necessary for the continued development of safe and effective RIPK2 inhibitors for the treatment of inflammatory diseases.
References
- 1. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Ripk2-IN-4 and WEHI-345 in Modulating Autoinflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key RIPK2 Inhibitors
In the landscape of therapeutic development for autoinflammatory diseases, the inhibition of Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) has emerged as a promising strategy. This kinase is a critical downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2, which are implicated in the pathogenesis of conditions such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.[1][2] This guide provides a detailed comparison of two widely studied small molecule inhibitors of RIPK2: Ripk2-IN-4 and WEHI-345. While direct head-to-head in vivo studies are not extensively available in published literature, this comparison synthesizes the existing data on their biochemical potency and efficacy in preclinical models of autoinflammatory disease.
Quantitative Performance Overview
The following tables summarize the key quantitative data for this compound and WEHI-345, offering a comparative look at their in vitro potency and in vivo efficacy.
Table 1: In Vitro Potency of this compound and WEHI-345
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | RIPK2 | Biochemical Assay | 3 nM | [3] |
| WEHI-345 | RIPK2 | Biochemical Assay | 130 nM | [4] |
Table 2: In Vivo Efficacy of WEHI-345 in a Model of Autoinflammatory Disease
| Disease Model | Compound | Dose & Administration | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | WEHI-345 | 20 mg/kg, intraperitoneal injection, twice daily for 6 days | Reduced disease score, inflammatory infiltrate, and histological score. Improved body weight and reduced cytokine and chemokine levels. | [4] |
Note: As of the latest literature review, specific in vivo efficacy data for this compound in a comparable autoinflammatory disease model was not publicly available.
Mechanism of Action: Targeting the RIPK2 Signaling Cascade
Both this compound and WEHI-345 are ATP-competitive inhibitors that target the kinase domain of RIPK2. By binding to the ATP-binding pocket, they prevent the autophosphorylation of RIPK2, a critical step for its activation.[3][4] This inhibition subsequently blocks the recruitment and activation of downstream signaling components, ultimately leading to the suppression of pro-inflammatory cytokine production.
The NOD2-RIPK2 signaling pathway, a primary target of these inhibitors, is initiated by the recognition of bacterial muramyl dipeptide (MDP) by the cytosolic receptor NOD2. This leads to the recruitment of RIPK2 and the formation of a signaling complex that activates the NF-κB and MAPK pathways, driving the transcription of inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate RIPK2 inhibitors.
In Vitro RIPK2 Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of RIPK2.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified RIPK2.
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein)
-
Test compounds (this compound, WEHI-345) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing RIPK2 enzyme and substrate in kinase buffer.
-
Add serially diluted test compounds to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for human multiple sclerosis and serves as a relevant model for T-cell driven autoimmune disorders.
Objective: To evaluate the in vivo efficacy of a RIPK2 inhibitor in suppressing the clinical and pathological signs of EAE.
Experimental Workflow:
Procedure (based on WEHI-345 study):
-
Induction of EAE: C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On the same day and again two days later, mice receive an intraperitoneal injection of pertussis toxin.
-
Treatment: Upon the onset of clinical signs, mice are randomly assigned to treatment groups. WEHI-345 (20 mg/kg) or vehicle is administered via intraperitoneal injection twice daily for a specified duration (e.g., 6 days).
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE and body weight changes. Clinical scoring is typically based on a scale of 0 to 5, reflecting the severity of paralysis.
-
Histopathological Analysis: At the end of the study, spinal cords are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Luxol Fast Blue) to assess inflammation and demyelination.
-
Immunological Analysis: Blood and central nervous system tissue can be collected to measure cytokine and chemokine levels and to analyze the infiltration of immune cells by flow cytometry.
Discussion and Future Directions
Based on the available biochemical data, this compound demonstrates significantly higher potency in inhibiting RIPK2 in a cell-free system compared to WEHI-345. However, the in vivo efficacy of WEHI-345 has been demonstrated in a relevant model of autoinflammatory disease. The lack of publicly available in vivo data for this compound in a similar model makes a direct comparison of their therapeutic potential challenging.
Future studies should aim to directly compare these two inhibitors in the same in vivo models of autoinflammatory diseases, such as EAE, collagen-induced arthritis, or dextran sodium sulfate-induced colitis. Such studies would provide invaluable data for researchers and drug developers in selecting the most promising candidate for further clinical development. Additionally, a more comprehensive kinase selectivity profiling of both compounds would be beneficial to assess their off-target effects and potential for adverse events.
References
- 1. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Validating Ripk2-IN-4 Specificity: A Comparative Guide Using Kinase-Dead Mutants
For Researchers, Scientists, and Drug Development Professionals
The validation of a kinase inhibitor's specificity is a critical step in drug discovery, ensuring that its therapeutic effects are not overshadowed by off-target activities. For Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in the NOD-like receptor signaling pathway and a target for inflammatory diseases, the use of kinase-dead mutants provides a rigorous method for confirming inhibitor specificity. This guide compares the validation of Ripk2-IN-4 to other known RIPK2 inhibitors, highlighting the utility of this approach and providing detailed experimental protocols.
A growing body of evidence suggests that the catalytic function of RIPK2 may be dispensable for downstream signaling initiation, with its scaffolding function playing a more dominant role.[1][2] This has led to the understanding that some RIPK2 inhibitors may exert their effects not by blocking kinase activity, but by preventing crucial protein-protein interactions, such as the binding of RIPK2 to the E3 ligase XIAP.[1] Therefore, a kinase-dead mutant serves as an essential negative control to distinguish between these mechanisms of action.
Comparison of RIPK2 Inhibitor Specificity
The following table summarizes the activity of this compound and other well-characterized RIPK2 inhibitors in the context of wild-type and kinase-dead RIPK2. This data is compiled from multiple studies to provide a comparative overview.
| Inhibitor | Reported IC50 (Biochemical Assay) | Effect on Wild-Type RIPK2 Signaling | Effect in the Presence of Kinase-Dead RIPK2 | Implied Mechanism of Action |
| This compound | Not specified in search results | Inhibits RIPK2-mediated signaling | Characterized as a non-protein-protein interaction (PPI) inhibitor, suggesting it primarily targets kinase activity.[3] | Kinase Inhibition |
| Ponatinib | ~2 nM | Potently inhibits NOD2-dependent signaling and RIPK2 ubiquitination[1][2] | Inhibition of NOD2 signaling and RIPK2 ubiquitination is maintained, indicating a mechanism independent of kinase activity inhibition.[1] | Disruption of RIPK2-XIAP interaction |
| GSK583 | Potent inhibitor | Inhibits NOD2-dependent signaling | Not explicitly detailed in the provided search results. | Likely kinase inhibition |
| Gefitinib | Low nanomolar range | Inhibits RIPK2 activity and NOD-dependent signaling[4] | Not explicitly detailed in the provided search results. | Kinase Inhibition |
| OD36/OD38 | Potent inhibitors | Inhibit RIPK2 activity and inflammatory responses[4] | Not explicitly detailed in the provided search results. | Kinase Inhibition |
The Role of Kinase-Dead Mutants in Specificity Validation
The use of a kinase-dead mutant, such as RIPK2 K47A or D146N, is a powerful tool to dissect the mechanism of action of a putative RIPK2 inhibitor.[2] The rationale is that an inhibitor that solely targets the catalytic activity of RIPK2 should have no effect on the signaling output in cells expressing a kinase-dead version of the protein. Conversely, if an inhibitor continues to suppress signaling in the presence of a kinase-dead mutant, it suggests an alternative mechanism, such as the disruption of protein-protein interactions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RIPK2 signaling pathway and a typical experimental workflow for validating inhibitor specificity using a kinase-dead mutant.
Caption: RIPK2 signaling pathway initiated by NOD2 activation.
Caption: Workflow for validating RIPK2 inhibitor specificity.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of RIPK2.
Materials:
-
Recombinant human RIPK2 (wild-type and kinase-dead mutant, e.g., K47A)
-
ATP (with a radiolabel, e.g., [γ-³²P]ATP, or for use with ADP-Glo™ assay)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[5]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper for radioactive assays
Procedure (using ADP-Glo™):
-
Prepare a reaction mixture containing kinase buffer, a specific concentration of RIPK2 enzyme, and the desired substrate.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding ATP to a final concentration of, for example, 50µM.[5]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
The kinase-dead mutant should be run in parallel as a negative control to ensure that any observed activity is due to the kinase's catalytic function.
Cellular NF-κB Reporter Assay
Objective: To measure the effect of an inhibitor on RIPK2-mediated NF-κB activation in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line) deficient in endogenous RIPK2.
-
Expression plasmids for human NOD2, wild-type RIPK2, and kinase-dead RIPK2 (e.g., K47A or D146N).
-
NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Transfection reagent.
-
MDP (Muramyl dipeptide) as a NOD2 ligand.
-
Test compounds.
-
Dual-Luciferase® Reporter Assay System (Promega).
Procedure:
-
Co-transfect HEK293T cells with the NOD2, RIPK2 (wild-type or kinase-dead), NF-κB luciferase, and Renilla luciferase plasmids.
-
After 24 hours, pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
Compare the inhibition of NF-κB activation in cells expressing wild-type RIPK2 versus kinase-dead RIPK2.
Cytokine Production Assay (ELISA)
Objective: To quantify the production of pro-inflammatory cytokines as a downstream readout of RIPK2 signaling.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from wild-type and Ripk2 knockout mice, or a human monocyte cell line (e.g., THP-1).
-
If using knockout cells, they can be reconstituted with wild-type or kinase-dead RIPK2.
-
MDP.
-
Test compounds.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-8/CXCL8).
Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with MDP for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Compare the dose-dependent inhibition of cytokine production by the compound in cells with wild-type versus kinase-dead RIPK2.
By employing these experimental approaches, researchers can robustly validate the on-target specificity of RIPK2 inhibitors like this compound and elucidate their precise mechanism of action, which is essential for their development as therapeutic agents.
References
- 1. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.co.uk [promega.co.uk]
Unveiling the Selectivity of Ripk2-IN-4: A Comparative Analysis Against Other RIP Kinases
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive cross-reactivity profile of Ripk2-IN-4, a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), against other members of the RIP kinase family. While direct quantitative cross-reactivity data for this compound against all other RIP kinases is not publicly available, this guide compiles relevant information on its potency and the selectivity of similar compounds, offering valuable insights for its application in research and drug discovery.
This compound is recognized as a potent and specific inhibitor of RIPK2, with a reported IC50 value of 5 nM[1]. The RIP kinase family, comprising seven members (RIPK1-RIPK7), plays crucial roles in regulating inflammation, cell death, and immune responses. Due to the structural homology within their kinase domains, assessing the cross-reactivity of an inhibitor across the entire family is a critical step in characterizing its specificity and potential off-target effects.
Cross-Reactivity Profile of this compound and Other Selective RIPK2 Inhibitors
To provide a comparative context, the table below includes selectivity data for other well-characterized, selective RIPK2 inhibitors. This data helps to illustrate the level of selectivity that can be achieved for RIPK2 within the RIP kinase family.
| Kinase | This compound | WEHI-345 (IC50 / Kd) | Compound 8 (Novartis) (% Inhibition @ 0.5 µM) |
| RIPK1 | Data not available | >10,000 nM (Kd)[4] | <50%[5] |
| RIPK2 | 5 nM (IC50) [1] | 130 nM (IC50) / 46 nM (Kd)[4] | Potent inhibition (IC50 in low nM range)[5] |
| RIPK3 | Data not available | Data not available | <50%[5] |
| RIPK4 | Data not available | >10,000 nM (Kd)[4] | <50%[5] |
| RIPK5 | Data not available | >10,000 nM (Kd)[4] | <50%[5] |
Caption: Comparative inhibitory data of this compound and other selective RIPK2 inhibitors against various RIP kinases.
Key Signaling Pathways of RIP Kinases
To appreciate the significance of selective RIPK2 inhibition, it is essential to understand the distinct signaling pathways in which these kinases operate.
NOD2-RIPK2 Signaling Pathway
The NOD2-RIPK2 pathway is a critical component of the innate immune system, responsible for recognizing bacterial peptidoglycans and initiating an inflammatory response.
Caption: The NOD2-RIPK2 signaling cascade leading to inflammatory gene transcription.
TNF-RIPK1 Signaling Pathway
Tumor necrosis factor (TNF) signaling through its receptor TNFR1 can lead to either cell survival and inflammation or programmed cell death (apoptosis or necroptosis), with RIPK1 playing a central role in this decision.
Caption: Overview of TNFR1 signaling, leading to either survival or cell death pathways.
RIPK3-MLKL Necroptosis Pathway
Necroptosis is a form of programmed necrosis that is critically dependent on the kinase activities of RIPK1 and RIPK3, and the subsequent activation of the pseudokinase MLKL.
Caption: The RIPK3-MLKL mediated necroptosis pathway.
Experimental Protocols for Kinase Profiling
The selectivity of kinase inhibitors is typically determined using in vitro biochemical assays. The following are generalized protocols for two common assay formats.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Ripk2-IN-4 through siRNA Knockdown of RIPK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using a small molecule inhibitor, Ripk2-IN-4, and siRNA (small interfering RNA) knockdown to target Receptor-Interacting Protein Kinase 2 (RIPK2). Validating the on-target effects of a pharmacological inhibitor is crucial in drug development. By comparing the cellular effects of a potent inhibitor like this compound with the effects of genetically silencing the target protein using siRNA, researchers can confirm that the observed biological outcomes are indeed due to the inhibition of RIPK2 and not off-target effects.
The Central Role of RIPK2 in Inflammatory Signaling
Receptor-Interacting Protein Kinase 2 (RIPK2) is a key serine/threonine kinase that functions as a critical downstream signaling molecule for the nucleotide-binding oligomerization domain-like receptors (NOD-like receptors), specifically NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its ubiquitination and the subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[1][3][4] This activation results in the production of pro-inflammatory cytokines and plays a vital role in the innate immune response.[2][3] Dysregulation of the RIPK2 signaling pathway has been implicated in various inflammatory conditions, including Crohn's disease and other inflammatory bowel diseases (IBDs).[1][2]
Comparing Pharmacological Inhibition with Genetic Knockdown
| Feature | This compound (Pharmacological Inhibitor) | siRNA Knockdown (Genetic Suppression) |
| Mechanism of Action | Directly binds to and inhibits the kinase activity of the RIPK2 protein. | Induces degradation of RIPK2 mRNA, preventing protein synthesis.[6] |
| Onset of Effect | Rapid, often within minutes to hours. | Slower, requires time for existing protein to be degraded (typically 24-72 hours).[7] |
| Duration of Effect | Transient and reversible; depends on compound half-life and washout. | Can be long-lasting (several days), depending on cell division rate. |
| Specificity | High for this compound, but potential for off-target kinase inhibition always exists. | Highly sequence-specific, but can have off-target effects by silencing unintended mRNAs.[8] |
| Control | Dose-dependent and reversible. | Less control over the degree of knockdown; not easily reversible. |
| Validation | Requires an orthogonal method, like siRNA, to confirm on-target effects. | Knockdown efficiency must be confirmed at mRNA (qRT-PCR) and protein (Western blot) levels.[9][10] |
Experimental Workflow for Validation
To validate that the biological effects of this compound are due to its on-target inhibition of RIPK2, a parallel experiment using siRNA to silence RIPK2 should be conducted. The results from the inhibitor-treated cells should phenocopy the results from the siRNA-transfected cells.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of RIPK2
This protocol is adapted for a 6-well plate format. Adjust volumes as needed for other plate sizes.
Materials:
-
Cells (e.g., HGC-27, AGS gastric cancer cells, which have been shown to express RIPK2)[11]
-
Complete culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNA targeting RIPK2 (validated sequences recommended)
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete medium. Cells should be 50-70% confluent at the time of transfection.[7]
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 75 pmol of siRNA (siRNA-RIPK2 or siRNA-NC) into 125 µL of Opti-MEM™ in a microfuge tube. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.[12]
-
-
Transfection: Add the 250 µL of siRNA-lipid complex drop-wise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours before proceeding to downstream assays or validation of knockdown.[7][11]
Validation of RIPK2 Knockdown
-
Quantitative Real-Time PCR (qRT-PCR): At 24 hours post-transfection, extract total RNA from the cells. Synthesize cDNA and perform qRT-PCR using primers specific for RIPK2 and a housekeeping gene (e.g., GAPDH) to determine the relative reduction in RIPK2 mRNA levels in siRNA-RIPK2 treated cells compared to siRNA-NC treated cells.[9][10]
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and collect protein extracts. Perform SDS-PAGE and Western blot analysis using an antibody specific for RIPK2 to visualize the reduction in RIPK2 protein levels. Use an antibody for a loading control (e.g., β-actin or GAPDH).
Cell Proliferation Assay (CCK-8)
Procedure:
-
Seed cells (2,000 cells/well) in a 96-well plate.[11]
-
For the siRNA experiment, transfect cells as described above (scaled down for 96-well format) and incubate for 24 hours.
-
For the inhibitor experiment, treat cells with varying concentrations of this compound or vehicle control.
-
At desired time points (e.g., 0, 24, 48, 72 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[11]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[11]
Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes of these validation experiments.
Table 2: Effect of RIPK2 Inhibition on Cell Proliferation (at 48h)
| Treatment Group | Concentration | Relative Cell Viability (%) (Mean ± SD) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 |
| This compound | 10 nM | 75 ± 4.1 |
| This compound | 50 nM | 52 ± 3.8 |
| Negative Control (siRNA-NC) | 25 nM | 98 ± 6.0 |
| RIPK2 Knockdown (siRNA-RIPK2) | 25 nM | 55 ± 4.5 |
This table demonstrates that both pharmacological inhibition and genetic knockdown of RIPK2 lead to a significant reduction in cell proliferation, suggesting the effect of this compound is on-target.
Table 3: Effect of RIPK2 Inhibition on MDP-Induced TNF-α Production
| Pre-treatment Group | Stimulation | TNF-α Concentration (pg/mL) (Mean ± SD) |
| Vehicle Control (DMSO) | None | 15 ± 3.1 |
| Vehicle Control (DMSO) | MDP (10 µg/mL) | 450 ± 25.6 |
| This compound (50 nM) | MDP (10 µg/mL) | 85 ± 10.2 |
| Negative Control (siRNA-NC) | MDP (10 µg/mL) | 435 ± 30.1 |
| RIPK2 Knockdown (siRNA-RIPK2) | MDP (10 µg/mL) | 92 ± 12.8 |
This table illustrates that both this compound and siRNA knockdown of RIPK2 effectively block the production of the pro-inflammatory cytokine TNF-α following stimulation of the NOD2 pathway with muramyl dipeptide (MDP). This provides further evidence for the on-target activity of the inhibitor.
Logical Framework for Validation
The core logic behind this validation strategy is that if a pharmacological agent is specific to its target, its effects should be mimicked by the genetic removal or reduction of that same target.
Conclusion
Validating the on-target effects of a small molecule inhibitor is a cornerstone of rigorous drug development. By using an orthogonal approach such as siRNA-mediated gene knockdown, researchers can significantly increase confidence that the observed biological effects of a compound like this compound are a direct result of inhibiting its intended target, RIPK2. The convergence of results from both pharmacological and genetic inhibition methods, as outlined in this guide, provides robust evidence for target engagement and specificity, paving the way for further preclinical and clinical development.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. qiagen.com [qiagen.com]
- 11. Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
Comparative Analysis of Ripk2-IN-4 and Ponatinib on NOD Signaling: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ripk2-IN-4 and Ponatinib, focusing on their efficacy and mechanism of action in the context of Nucleotide-binding Oligomerization Domain (NOD) signaling. This analysis is supported by experimental data to facilitate informed decisions in research and development.
The innate immune system relies on pattern recognition receptors to detect invading pathogens. Among these, NOD1 and NOD2 play a crucial role in recognizing bacterial peptidoglycan fragments, initiating a signaling cascade that culminates in an inflammatory response. A key mediator in this pathway is the Receptor-Interacting Protein Kinase 2 (RIPK2). Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target. This guide compares two inhibitors of RIPK2: the selective inhibitor this compound and the multi-targeted kinase inhibitor Ponatinib.
Mechanism of Action: Targeting the Core of NOD Signaling
Both this compound and Ponatinib exert their effects by inhibiting the kinase activity of RIPK2, a critical step in the propagation of the NOD signaling cascade. Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation, a process essential for the recruitment of downstream signaling molecules and the subsequent activation of transcription factors like NF-κB and AP-1. These transcription factors then orchestrate the expression of pro-inflammatory cytokines and chemokines.
This compound is a selective inhibitor designed to specifically target the ATP-binding pocket of RIPK2, thereby preventing its autophosphorylation and subsequent activation. Its high selectivity is intended to minimize off-target effects.
Ponatinib , on the other hand, is a multi-targeted kinase inhibitor, initially developed as a pan-BCR-ABL inhibitor for the treatment of chronic myeloid leukemia.[1] However, it has been shown to be a potent inhibitor of RIPK2 as well.[2][3] Its broader kinase inhibition profile may offer therapeutic benefits in complex inflammatory conditions but also carries a higher risk of off-target side effects.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound and Ponatinib against RIPK2.
| Compound | Target | IC50 (nM) | Reference |
| This compound | RIPK2 | 3, 5 | N/A |
| Ponatinib | RIPK2 | 6.7, 7 | [2][4][5] |
The data indicates that both this compound and Ponatinib are highly potent inhibitors of RIPK2, with IC50 values in the low nanomolar range. This suggests that both compounds can effectively block RIPK2 activity at very low concentrations.
Impact on Downstream NOD Signaling Events
The inhibition of RIPK2 kinase activity by these compounds has profound effects on downstream signaling events, most notably the production of pro-inflammatory cytokines.
Ponatinib has been demonstrated to completely abrogate NOD2-dependent Tumor Necrosis Factor (TNF) production in primary human monocytes at concentrations as low as 10 nM.[6] This highlights its potent anti-inflammatory effects in a cellular context relevant to human disease.
While direct experimental data for This compound on cytokine production was not available in the immediate search results, a structurally and potently similar 4-aminoquinoline derivative (compound 14, IC50 = 5.1 nM) has been shown to reduce the secretion of muramyl dipeptide (MDP)-induced TNF-α in a dose-dependent manner.[7][8] This suggests that this compound is also likely to be a potent inhibitor of NOD-dependent cytokine production.
Kinase Selectivity Profile
A crucial aspect of any kinase inhibitor is its selectivity, as off-target inhibition can lead to unwanted side effects.
Ponatinib is a known multi-targeted kinase inhibitor. Besides RIPK2, it potently inhibits a range of other kinases, including ABL, PDGFRα, VEGFR2, FGFR1, and Src.[10] This broad-spectrum activity, while potentially beneficial in certain cancers, increases the likelihood of off-target effects and associated toxicities.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
RIPK2 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the kinase activity of RIPK2 by detecting the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant RIPK2 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (this compound, Ponatinib) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the RIPK2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
Measurement of NOD2-Dependent Cytokine Production
This protocol describes how to measure the effect of inhibitors on the production of cytokines, such as TNF-α, in response to NOD2 activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium
-
L18-MDP (a potent NOD2 ligand)
-
Test compounds (this compound, Ponatinib) dissolved in DMSO
-
ELISA kit for the target cytokine (e.g., human TNF-α) or reagents for intracellular cytokine staining and flow cytometry
Procedure (ELISA):
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for 1 hour.
-
Stimulate the cells with L18-MDP for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the inhibitors on cytokine production.[6]
Procedure (Intracellular Cytokine Staining and Flow Cytometry):
-
Follow steps 1-3 of the ELISA protocol.
-
Add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of stimulation to allow cytokines to accumulate intracellularly.
-
Harvest the cells and stain for surface markers (e.g., CD14 for monocytes).
-
Fix and permeabilize the cells.
-
Stain for the intracellular cytokine of interest (e.g., TNF-α) using a fluorescently labeled antibody.
-
Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells.[6]
Visualizing the Molecular Landscape
To better understand the context of this comparison, the following diagrams illustrate the NOD signaling pathway and a typical experimental workflow.
Caption: The NOD2 signaling pathway, initiated by bacterial MDP, leading to the production of inflammatory cytokines. Both this compound and Ponatinib inhibit this pathway by targeting RIPK2.
Caption: A generalized experimental workflow for the comparative analysis of this compound and Ponatinib on NOD signaling.
Conclusion
Both this compound and Ponatinib are potent inhibitors of RIPK2 and, consequently, the NOD signaling pathway. This compound offers the advantage of high selectivity, which may translate to a better safety profile with fewer off-target effects. Ponatinib, while also a potent RIPK2 inhibitor, has a broader kinase inhibition profile that could be a double-edged sword: offering potential efficacy in complex diseases but also carrying a higher risk of adverse events. The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal. For studies requiring a highly specific probe of RIPK2 function, this compound would be the preferred choice. For broader investigations into the role of multiple kinases in inflammatory processes, or in certain oncology settings, Ponatinib may be a more suitable tool. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two compounds in various preclinical models of inflammatory diseases.
References
- 1. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.co.uk [promega.co.uk]
Navigating the Landscape of RIPK2 Inhibition: A Head-to-Head Comparison of Different Inhibitor Generations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different generations of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, supported by experimental data. We delve into their mechanisms, efficacy, and selectivity, offering a clear perspective on the evolution of these promising therapeutic agents.
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling molecule in the innate immune system, primarily downstream of the NOD1 and NOD2 receptors.[1][2] Its activation triggers pro-inflammatory pathways, including NF-κB and MAPK, making it a key therapeutic target for a range of inflammatory and autoimmune diseases such as Crohn's disease, ulcerative colitis, and rheumatoid arthritis.[2][3] The development of RIPK2 inhibitors has progressed through several stages, from early non-selective compounds to highly potent and specific molecules. This guide will compare these different generations of inhibitors, highlighting their key characteristics and the experimental findings that define them.
The RIPK2 Signaling Pathway
The activation of NOD1 and NOD2 by bacterial peptidoglycans initiates the recruitment of RIPK2. This leads to RIPK2's autophosphorylation and subsequent ubiquitination, which is crucial for the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines.[1][2] Inhibitors of RIPK2 aim to block its kinase activity, thereby preventing these inflammatory responses.[2]
First-Generation and Early-Stage RIPK2 Inhibitors
The initial exploration of RIPK2 inhibition involved repurposing existing kinase inhibitors and identifying tool compounds. These early inhibitors were crucial for validating RIPK2 as a therapeutic target but often lacked specificity.
Key Compounds:
-
SB203580: Originally a p38 inhibitor, it was found to inhibit RIPK2 in vitro and showed efficacy in a mouse model of Crohn's disease.[1][4]
-
Gefitinib & Erlotinib: These EGFR inhibitors were also discovered to inhibit the tyrosine kinase activity of RIPK2 and demonstrated preclinical efficacy in treating inflammatory bowel disease.[1][3][5]
These compounds are classified as Type I kinase inhibitors, which competitively bind to the ATP pocket of the kinase.[1] While effective in preclinical models, their off-target effects made them unsuitable for long-term clinical development as RIPK2-specific therapies.[4]
Second-Generation: The Rise of Selective Inhibitors
Efforts to develop more selective RIPK2 inhibitors led to the discovery of novel chemical scaffolds with improved potency and specificity. This generation includes both Type I and Type II inhibitors. Type II inhibitors target the inactive "DFG-out" conformation of the kinase, often providing better specificity.[1]
Key Compounds:
-
Ponatinib, Regorafenib, Sorafenib: These are Type II inhibitors that were identified for their ability to inhibit RIPK2 autophosphorylation and ubiquitination.[1] Ponatinib, for instance, effectively blocks RIPK2 kinase activation.[5]
-
WEHI-345: A potent and selective ATP-competitive (Type I) inhibitor that delays RIPK2 ubiquitination and NF-κB activation.[6][7]
-
GSK583: A potent and selective quinoline-based RIPK2 inhibitor.[6][8]
These second-generation inhibitors represented a significant step forward, providing more reliable tools for studying RIPK2 biology and offering more promising starting points for drug development.
Third-Generation: Clinically Investigated and Advanced Preclinical Candidates
The latest generation of RIPK2 inhibitors is characterized by high potency, selectivity, and optimized pharmacokinetic properties, with some compounds entering clinical trials.
Key Compounds:
-
GSK2983559: A quinazoline derivative that was the first RIPK2 inhibitor to enter Phase I clinical trials.[5][7][8] The trial was later terminated due to nonclinical toxicology findings.[1]
-
CSLP37: A selective inhibitor based on a 3,5-diphenyl-2-aminopyridine scaffold with potent activity against RIPK2 kinase and NOD signaling.[1][5]
-
OD36 and OD38: Macrocyclic derivatives that effectively inhibit RIPK2 autophosphorylation and downstream signaling.[1][3]
-
AC-101: A novel RIPK2 inhibitor currently in a Phase Ib clinical trial for moderate-to-severe Ulcerative Colitis.[9]
These compounds have demonstrated significant efficacy in various preclinical models of inflammatory diseases and represent the cutting edge of RIPK2-targeted therapies.
Performance Comparison of RIPK2 Inhibitors
The following tables summarize the quantitative data for key RIPK2 inhibitors across different generations, providing a basis for their comparison.
Table 1: In Vitro Potency of RIPK2 Inhibitors
| Compound | Generation/Type | Target | IC50 (nM) | Reference |
| Gefitinib | First / Type I | RIPK2 | 51 | [3] |
| Ponatinib | Second / Type II | RIPK2 | - | [1][5] |
| WEHI-345 | Second / Type I | RIPK2 | 130 | [10] |
| GSK583 | Second / Type I | RIPK2 | - | [6][8] |
| GSK2983559 (active metabolite) | Third / Type I | RIPK2 | - | [8] |
| CSLP37 | Third / Type I | RIPK2 | 16.3 | [10] |
| OD36 | Third / Type I | RIPK2 | 5.3 | [3] |
| OD38 | Third / Type I | RIPK2 | 14.1 | [3] |
| Compound 10w | Third / Type I | RIPK2 | 0.6 | [5] |
Table 2: Cellular Activity of RIPK2 Inhibitors
| Compound | Cell-Based Assay | Cellular Potency (IC50) | Reference |
| GSK2983559 (active metabolite) | MDP-stimulated IL-8 production (HEK293 cells) | 4 nM | [3] |
| GSK2983559 (active metabolite) | MDP-stimulated TNF-α production (monocytes) | 13 nM | [3] |
| CSLP37 | NOD cell signaling (HEKBlue assay) | 26 ± 4 nM | [11] |
| WEHI-345 | MDP-stimulated TNF release (RAW264.7 cells) | >10-fold lower than in vitro | [6] |
Experimental Protocols
A standardized workflow is typically employed to evaluate the efficacy of RIPK2 inhibitors, progressing from in vitro biochemical assays to cellular and finally in vivo models.
Biochemical Assays: The inhibitory activity of compounds against the RIPK2 kinase is often measured using enzymatic assays. For example, a common method involves quantifying the phosphorylation of a substrate peptide by recombinant RIPK2 in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.
Cellular Assays: To assess the activity of inhibitors in a more physiologically relevant context, cell-based assays are employed.
-
Cytokine Release Assays: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1), are stimulated with a NOD ligand like muramyl dipeptide (MDP). The levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant are then measured by ELISA in the presence and absence of the RIPK2 inhibitor.[3][6]
-
NF-κB Reporter Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Upon stimulation with a NOD ligand, the activation of the NF-κB pathway leads to the expression of the reporter, which can be quantified. The ability of an inhibitor to suppress this signal is then measured.[6]
In Vivo Models: The in vivo efficacy of RIPK2 inhibitors is evaluated in animal models of inflammatory diseases.
-
MDP-induced Peritonitis: Mice are treated with the inhibitor prior to an intraperitoneal injection of MDP. The recruitment of inflammatory cells to the peritoneal cavity is then quantified to assess the anti-inflammatory effect of the compound.[12]
-
TNBS-induced Colitis: This is a common mouse model for inflammatory bowel disease. The inhibitor is administered to mice with induced colitis, and disease parameters such as weight loss, colon length, and histological signs of inflammation are evaluated.[3]
Conclusion
The development of RIPK2 inhibitors has seen remarkable progress, moving from non-selective, first-generation compounds to highly potent and specific third-generation molecules that are now in clinical development. This evolution has been driven by a deeper understanding of the RIPK2 signaling pathway and the application of structure-based drug design. While challenges remain, particularly concerning long-term safety and in vivo efficacy, the continued advancement of RIPK2 inhibitors holds significant promise for the treatment of a wide range of debilitating inflammatory diseases. The data presented in this guide provides a valuable resource for researchers and clinicians working to harness the therapeutic potential of targeting RIPK2.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 6. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK protein kinase family: Atypical lives of typical kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Accropeutics Announces First Patient Dosed in Phase Ib Study of RIPK2 Inhibitor AC-101 - BioSpace [biospace.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Genetic Knockout Findings with Ripk2-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using the selective small molecule inhibitor, Ripk2-IN-4, versus genetic knockout models to investigate the function of Receptor-Interacting Protein Kinase 2 (RIPK2). We will explore the experimental data supporting the use of this compound as a powerful tool to corroborate and expand upon findings from genetic approaches, offering temporal control and therapeutic relevance.
Introduction to RIPK2 and its Inhibition
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3][4] Upon activation by bacterial peptidoglycans, NOD1/2 recruit and activate RIPK2, leading to the ubiquitination of RIPK2 and subsequent activation of the NF-κB and MAPK signaling pathways.[1][5][6] This cascade results in the production of pro-inflammatory cytokines and is essential for the innate immune response to bacterial pathogens.[2][3] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in a variety of inflammatory conditions, including Crohn's disease, sarcoidosis, and inflammatory arthritis, making RIPK2 an attractive therapeutic target.[1][7][8][9]
Genetic knockout models have been instrumental in elucidating the fundamental roles of RIPK2. However, these models have limitations, including potential developmental compensation and the inability to study the effects of acute protein inhibition. Potent and selective small molecule inhibitors like this compound offer a complementary approach to dissecting RIPK2 function with high temporal resolution.
This compound: A Potent and Specific Pharmacological Tool
This compound is a highly potent and specific inhibitor of RIPK2, with a reported IC50 value of 5 nM.[10] Its specificity allows researchers to attribute observed biological effects directly to the inhibition of RIPK2 kinase activity, providing a robust method for validating findings from genetic knockout studies.
Comparative Analysis: this compound vs. Genetic Knockout
| Feature | This compound (Pharmacological Inhibition) | RIPK2 Genetic Knockout |
| Mechanism of Action | Reversible, competitive inhibition of ATP binding to the RIPK2 kinase domain. | Complete and permanent ablation of RIPK2 protein expression. |
| Temporal Control | Acute and reversible. Allows for precise timing of inhibition to study dynamic processes. | Chronic and irreversible. Does not allow for the study of acute protein loss-of-function. |
| Developmental Effects | Minimal, as the inhibitor is administered to mature cells or organisms. | Potential for developmental compensatory mechanisms that may mask the primary function of the protein. |
| Off-Target Effects | Potential for off-target kinase inhibition, though this compound is highly selective. | No off-target effects related to the inhibitor, but the genetic modification can have unintended consequences on neighboring genes. |
| Therapeutic Relevance | Directly mimics the action of a potential therapeutic drug. | Provides a "gold standard" for the complete loss of function but does not model therapeutic intervention. |
| In Vivo Application | Allows for dose-dependent studies and evaluation of pharmacokinetics and pharmacodynamics. | Provides a clear phenotype for complete loss of function but does not inform on dosing or treatment regimens. |
Comparison with Other RIPK2 Inhibitors
While this compound is a potent and selective tool, it is important to be aware of other commonly used RIPK2 inhibitors and their characteristics.
| Inhibitor | Type | RIPK2 IC50 | Key Characteristics & Limitations |
| This compound | Type I | 5 nM | High potency and selectivity.[10] |
| Gefitinib | Type I | Potent, but also a potent EGFR inhibitor. | Lacks specificity, making it difficult to attribute effects solely to RIPK2 inhibition.[1][4][8][9] |
| SB203580 | Type I | Potent, but also a potent p38 MAPK inhibitor. | Lacks specificity, confounding interpretation of results.[1][4][11] |
| WEHI-345 | Type I | 46 nM (KD) | Selective, but with lower cellular potency compared to other inhibitors.[5][12] |
| OD36 & OD38 | Type I | 5.3 nM & 14.1 nM | Potent and selective, with demonstrated in vivo efficacy.[4][9][13] |
| Ponatinib | Type II | 6.7 nM | Potent, but a multi-kinase inhibitor.[1][4][5] |
| GSK583 | Type I | Potent and selective with good bioavailability.[4][14][12] | |
| CSLP37 | Type I | Potent and selective, with demonstrated in vivo efficacy.[12][13] |
Experimental Data and Protocols
The following sections detail common experimental approaches to validate the effects of this compound and compare them to findings from RIPK2 knockout models.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on RIPK2 kinase activity.
Methodology:
-
Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[15][16]
-
Reagents: Recombinant human RIPK2, a suitable substrate (e.g., myelin basic protein), ATP, and the ADP-Glo™ detection reagents.
-
Procedure:
-
Incubate recombinant RIPK2 with varying concentrations of this compound.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After a set incubation period, stop the reaction and add the ADP-Glo™ reagent to convert the produced ADP into a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Assays: Inhibition of NOD2-Mediated Signaling
Objective: To confirm that this compound blocks RIPK2-dependent signaling in a cellular context.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells co-transfected with NOD2 and an NF-κB luciferase reporter, or monocytic cell lines like THP-1 or RAW264.7 that endogenously express the necessary signaling components.
-
Stimulation: Muramyl dipeptide (MDP), a component of bacterial peptidoglycan and a specific ligand for NOD2.
-
Readouts:
-
NF-κB Reporter Assay: Measure luciferase activity as a readout of NF-κB activation.
-
Cytokine Secretion: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, or IL-8 in the cell culture supernatant using ELISA.[5][17]
-
Western Blotting: Assess the phosphorylation of downstream targets like IκBα or MAPKs, or the ubiquitination of RIPK2 itself.[1][14][12]
-
-
Procedure:
-
Pre-treat cells with varying concentrations of this compound or a vehicle control.
-
Stimulate the cells with MDP.
-
After an appropriate incubation time, harvest the cells or supernatant for analysis.
-
In Vivo Models of Inflammation
Objective: To evaluate the efficacy of this compound in animal models of inflammation and compare the phenotype to that of RIPK2 knockout mice.
Methodology:
-
MDP-Induced Peritonitis Model:
-
Administer this compound or a vehicle control to wild-type mice.
-
Inject MDP intraperitoneally to induce a localized inflammatory response.
-
After a few hours, collect peritoneal lavage fluid.
-
Analyze the recruitment of inflammatory cells (e.g., neutrophils) by flow cytometry or cell counting.[8][9][11]
-
Measure cytokine levels in the lavage fluid.
-
Compare the results to those obtained from RIPK2 knockout mice subjected to the same procedure.
-
-
TNBS-Induced Colitis Model:
-
Induce colitis in wild-type mice by intrarectal administration of trinitrobenzene sulfonic acid (TNBS).
-
Treat a cohort of these mice with this compound.
-
Monitor disease progression by tracking body weight, stool consistency, and rectal bleeding.
-
At the end of the experiment, collect colon tissue for histological analysis and measurement of inflammatory markers.[5]
-
Compare the phenotype of this compound-treated mice to that of RIPK2 knockout mice with induced colitis.
-
Visualizing the Concepts
RIPK2 Signaling Pathway
Caption: The NOD2-RIPK2 signaling cascade leading to pro-inflammatory gene expression.
Mechanism of this compound Action
Caption: this compound competitively inhibits ATP binding to the RIPK2 kinase domain.
Comparative Experimental Workflow
Caption: Workflow comparing pharmacological inhibition with genetic knockout models.
Conclusion
This compound provides a potent and selective means to pharmacologically interrogate the function of RIPK2. Its use in conjunction with genetic knockout models offers a powerful strategy for researchers. While knockout models reveal the consequences of a complete and chronic absence of RIPK2, this compound allows for the study of acute, dose-dependent inhibition, which is more analogous to a therapeutic intervention. By leveraging both approaches, scientists can gain a more comprehensive understanding of RIPK2's role in health and disease, ultimately accelerating the development of novel anti-inflammatory therapies.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 4. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 14. embopress.org [embopress.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
Benchmarking Ripk2-IN-4: A Comparative Guide to Small Molecule RIPK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ripk2-IN-4 against other prominent small molecule inhibitors of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). RIPK2 is a critical transducer in the innate immune system, primarily mediating inflammatory signals from the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Its central role in activating pro-inflammatory pathways like NF-κB and MAPK has made it a compelling therapeutic target for a range of autoinflammatory diseases, including Crohn's disease and sarcoidosis.[1] This document summarizes key performance data, details relevant experimental methodologies, and visualizes the complex biological and experimental frameworks involved.
Data Presentation: Inhibitor Potency Comparison
The following table summarizes the in vitro biochemical potency (IC50) of this compound and other selected small molecule RIPK2 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Type | Target | IC50 (nM) | Reference(s) |
| This compound | Not Specified | RIPK2 | 5 | [3] |
| Compound 10w | Type I | RIPK2 | 0.6 | [4] |
| RIPK-IN-4 | Type I | RIPK2 | 3 | [5] |
| GSK2983559 (active form) | Type I | RIPK2 | 5 | [6] |
| Compound 14 | Type I | RIPK2 | 5.1 | [7] |
| Ponatinib | Type II | Multi-kinase | 6.7 | [6] |
| CSLP37 | Type I (PPI) | RIPK2-XIAP | 6.8 | [8] |
| Regorafenib | Type II | Multi-kinase | 41 | [6] |
| Gefitinib | Type I | EGFR/RIPK2 | 51 | [6] |
| Sorafenib | Type II | Multi-kinase | 75 | [6] |
| WEHI-345 | Type I | RIPK2 | 130 | [6] |
| Adezmapimod (SB-203580) | Type I | p38/RIPK2 | 251 | [6] |
Note: Inhibitor "types" are classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation.[1][9] Some inhibitors also function by disrupting protein-protein interactions (PPI), such as the crucial binding between RIPK2 and XIAP.[8][10]
Signaling Pathways and Experimental Workflows
RIPK2 Signaling Pathway
RIPK2 is a central adaptor protein downstream of the bacterial peptidoglycan sensors NOD1 and NOD2.[11] Upon ligand binding, NOD receptors recruit RIPK2 through homotypic CARD-CARD interactions.[1][7] This proximity induces RIPK2 ubiquitination by E3 ligases, including XIAP, which creates a scaffold to recruit downstream kinases like TAK1 and the IKK complex.[1][11] This cascade culminates in the activation of MAPK and NF-κB signaling, leading to the transcription and secretion of pro-inflammatory cytokines and chemokines.[2]
Caption: The NOD2-RIPK2 signaling cascade leading to inflammatory gene expression.
Experimental Protocols
The benchmarking of RIPK2 inhibitors relies on a combination of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified RIPK2.
Methodology (Transcreener® ADP² Assay Example): This assay quantifies RIPK2 kinase activity by directly measuring the amount of ADP produced during the phosphorylation reaction.[12]
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant RIPK2 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP in a buffered solution.
-
Inhibitor Addition: Test compounds, such as this compound, are added to the reaction wells at varying concentrations. A control with no inhibitor (DMSO vehicle) is included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a defined period (e.g., 60 minutes) at room temperature to allow for enzymatic turnover.
-
Detection: An ADP detection mixture, containing an ADP-specific antibody and a fluorescent tracer, is added. The ADP produced by RIPK2 competes with the tracer for antibody binding, causing a change in the fluorescence signal (e.g., fluorescence polarization).[12]
-
Data Analysis: The signal is read on a plate reader. The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Cytokine Release Assay
Objective: To measure the ability of an inhibitor to block RIPK2-mediated signaling in a cellular context.
Methodology (MDP-Stimulated TNF-α Secretion Example): This assay assesses the functional consequence of RIPK2 inhibition by measuring the downstream production of inflammatory cytokines.[4][7]
-
Cell Culture: An appropriate cell line (e.g., human THP-1 monocytes, mouse RAW264.7 macrophages, or primary PBMCs) is cultured in multi-well plates.[4][6][13]
-
Inhibitor Pre-treatment: Cells are pre-incubated with serially diluted concentrations of the test inhibitor for 1-2 hours.
-
Stimulation: Cells are then stimulated with a NOD2 ligand, typically Muramyl Dipeptide (MDP), to activate the RIPK2 pathway. Unstimulated and vehicle-treated controls are included.
-
Incubation: The plates are incubated for 4-24 hours to allow for cytokine production and secretion into the supernatant.
-
Quantification: The cell culture supernatant is collected, and the concentration of a specific cytokine (e.g., TNF-α, IL-8, or IL-6) is quantified using a standard method like ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF.
-
Data Analysis: The cellular IC50 value is determined by calculating the inhibitor concentration required to reduce MDP-stimulated cytokine secretion by 50%.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing a novel RIPK2 inhibitor follows a logical progression from high-throughput screening to in-depth cellular and mechanistic analysis.
Caption: A typical workflow for the discovery and validation of RIPK2 inhibitors.
Inhibitor Classification and Mechanism of Action
While many compounds are identified as ATP-competitive kinase inhibitors, recent studies have revealed a more nuanced mechanism for RIPK2 modulation. The kinase activity of RIPK2 may be dispensable for its signaling function; instead, its role as a scaffold for ubiquitination and protein-protein interactions (PPIs) is critical.[10][14]
Many potent "kinase inhibitors" actually function by inducing a conformational change in the ATP-binding pocket that allosterically disrupts the essential interaction between RIPK2 and the E3 ligase XIAP, thereby preventing RIPK2 ubiquitination and downstream signaling.[1][10][14]
Caption: Classification of RIPK2 inhibitors by binding mode and functional mechanism.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Ripk2-IN-4 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a drug candidate binds to its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and other biophysical methods for validating the target engagement of Ripk2-IN-4, a potent and specific inhibitor of Receptor-Interacting Serine/Threonine Kinase 2 (Ripk2).
Ripk2 is a crucial kinase in the NOD-like receptor signaling pathway, playing a significant role in the innate immune response.[1][2][3] Dysregulation of this pathway is implicated in various inflammatory diseases, making Ripk2 an attractive therapeutic target.[2] this compound has emerged as a selective inhibitor with a reported IC50 of 5 nM.[4] Validating that this compound directly interacts with Ripk2 in a cellular context is paramount for its development as a therapeutic agent.
This guide will delve into the principles and methodologies of CETSA, a powerful technique for assessing target engagement in cells and tissues. Furthermore, it will objectively compare CETSA with alternative methods such as the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay and the Drug Affinity Responsive Target Stability (DARTS) assay, providing available experimental data to support the comparison.
Ripk2 Signaling Pathway
Ripk2 is a key downstream signaling molecule of the NOD1 and NOD2 receptors. Upon activation by bacterial peptidoglycans, these receptors recruit Ripk2, leading to its autophosphorylation and subsequent ubiquitination. This cascade of events activates downstream pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines.
Cellular Thermal Shift Assay (CETSA) for Ripk2 Target Engagement
CETSA is a powerful method to confirm the direct binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation. When a protein is heated, it unfolds and aggregates. However, if a ligand is bound to the protein, the melting temperature (Tm) of the protein-ligand complex increases, resulting in a larger fraction of the protein remaining soluble at elevated temperatures. This change in thermal stability is then quantified, typically by Western blotting or other protein detection methods.
While specific CETSA data for this compound is not publicly available, the assay has been successfully used to confirm the target engagement of other Ripk2 inhibitors, such as ponatinib.[5][6]
Experimental Workflow for CETSA
The CETSA workflow can be divided into two main experimental setups: the melt curve and the isothermal dose-response (ITDR) curve.
Detailed Methodologies
1. Melt Curve CETSA Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 monocytes) to approximately 80% confluency. Treat the cells with a fixed concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control (room temperature).
-
Cell Lysis: Immediately after the heat challenge, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the amount of soluble Ripk2 in each sample by Western blotting using a specific anti-Ripk2 antibody. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Ripk2 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
2. Isothermal Dose-Response (ITDR) CETSA Protocol:
-
Determine Optimal Temperature: From the melt curve experiment, identify a temperature that causes significant, but not complete, precipitation of Ripk2 in the absence of the inhibitor.
-
Cell Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or a vehicle control for a fixed time.
-
Heat Challenge: Heat all samples at the predetermined optimal temperature for the fixed duration.
-
Sample Processing and Analysis: Follow the same steps for cell lysis, separation of the soluble fraction, and Western blot analysis as in the melt curve protocol.
-
Data Analysis: Plot the amount of soluble Ripk2 against the concentration of this compound. The resulting dose-response curve can be used to determine the half-maximal effective concentration (EC50) for target engagement.
Comparison with Alternative Target Engagement Assays
While CETSA is a powerful tool, other methods can also be employed to confirm this compound target engagement. Each has its own advantages and limitations.
NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay
The NanoBRET assay is a proximity-based method that measures the interaction between a NanoLuc luciferase-tagged protein of interest (e.g., Ripk2) and a fluorescently labeled tracer that binds to the same target. When an unlabeled compound, such as this compound, competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner.
Advantages over CETSA:
-
Higher Throughput: The assay is typically performed in a microplate format and does not require a heating step or Western blotting, making it more amenable to high-throughput screening.
-
Quantitative in Real-Time: It provides a direct and quantitative measure of target occupancy in living cells in real-time.
Disadvantages:
-
Requires Genetic Modification: The target protein needs to be genetically fused to NanoLuc luciferase, which may alter its natural expression levels or function.
-
Dependent on a Specific Tracer: A suitable fluorescent tracer that binds to the target is required.
Experimental Data for Ripk2 Inhibitors (NanoBRET):
A study by Goncharov et al. (2018) utilized a NanoBRET assay to measure the cellular target engagement of several Ripk2 inhibitors.[5][6] The results are summarized in the table below.
| Compound | NanoBRET IC50 (nM) |
| Ponatinib | 3.1 ± 0.5 |
| GSK583 | 1.8 ± 0.3 |
| WEHI-345 | 521.2 ± 171.6 |
| CSLP37 | 1.8 ± 0.3 |
| CSLP43 | 2.0 ± 0.4 |
Data adapted from Goncharov et al., The EMBO Journal (2018).[6]
Detailed NanoBRET Protocol:
-
Cell Transfection: Transfect HEK293 cells with a vector encoding for a NanoLuc-Ripk2 fusion protein.
-
Cell Seeding: Seed the transfected cells into a 96-well or 384-well plate.
-
Compound and Tracer Addition: Add a serial dilution of this compound to the cells, followed by the addition of a specific fluorescent tracer at a fixed concentration.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.
-
Signal Detection: Add the NanoBRET substrate and measure the luminescence and fluorescence signals using a plate reader capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound to determine the IC50 value.
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is based on the principle that the binding of a small molecule to its target protein can protect it from proteolytic degradation. In this method, cell lysates are treated with a protease in the presence or absence of the compound of interest. If the compound binds to the target protein, it will be more resistant to digestion by the protease.
Advantages over CETSA:
-
No Heat Required: Avoids potential heat-induced artifacts.
-
Applicable to Membrane Proteins: Can be more readily applied to membrane-associated proteins that might be difficult to analyze with CETSA.
Disadvantages:
-
Requires Protease Optimization: The choice of protease and the digestion conditions need to be carefully optimized for each target.
-
Indirect Readout: The protection from proteolysis is an indirect measure of binding and may not be observed for all protein-ligand interactions.
Detailed DARTS Protocol:
-
Cell Lysis: Prepare a cell lysate from a relevant cell line.
-
Compound Incubation: Incubate the cell lysate with different concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a specific protease (e.g., pronase or thermolysin) at an optimized concentration and incubate for a defined period.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail or by heat inactivation.
-
Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using an anti-Ripk2 antibody to visualize the extent of protein degradation.
-
Data Analysis: Compare the amount of full-length Ripk2 in the presence and absence of this compound. Increased resistance to proteolysis in the presence of the inhibitor indicates target engagement.
Conclusion
Confirming the direct binding of this compound to its target, Ripk2, within a cellular context is a fundamental step in its validation as a specific inhibitor. The Cellular Thermal Shift Assay provides a robust and label-free method to assess this target engagement. While specific quantitative CETSA data for this compound is not yet in the public domain, the successful application of this technique to other Ripk2 inhibitors like ponatinib demonstrates its feasibility and utility.
For higher throughput and real-time quantitative analysis, the NanoBRET assay offers a powerful alternative, albeit with the requirement of genetic modification of the target protein. The DARTS assay presents another valuable label-free option that avoids the use of heat. The choice of assay will depend on the specific experimental needs, available resources, and the stage of the drug discovery process. By employing these rigorous biophysical methods, researchers can gain high confidence in the on-target activity of this compound, paving the way for its further development as a potential therapeutic for inflammatory diseases.
References
- 1. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
